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  • Product: 2-Bromo-5-(methylsulfonyl)thiophene
  • CAS: 2160-61-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-5-(methylsulfonyl)thiophene for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced potency and selectivity is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced potency and selectivity is paramount. Within this context, heterocyclic compounds have emerged as a cornerstone of contemporary medicinal chemistry, offering a rich tapestry of three-dimensional structures and electronic properties amenable to therapeutic intervention. Among these, the thiophene ring system holds a place of distinction, prized for its bioisosteric relationship with the benzene ring and its capacity to engage in a diverse array of chemical transformations. This guide focuses on a particularly valuable, yet underexplored, building block: 2-Bromo-5-(methylsulfonyl)thiophene .

The strategic placement of a bromine atom at the 2-position and a potent electron-withdrawing methylsulfonyl group at the 5-position imbues this molecule with a unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents. Concurrently, the methylsulfonyl group modulates the electronic properties of the thiophene ring, influencing its reactivity and providing a key interaction point for biological targets. This guide will provide an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-5-(methylsulfonyl)thiophene, with a particular focus on its utility in the development of next-generation therapeutics.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful synthetic campaigns are built. These parameters dictate not only the reaction conditions required but also the purification strategies to be employed.

Table 1: Physicochemical Properties of 2-Bromo-5-(methylsulfonyl)thiophene

PropertyValueSource
CAS Number 2160-61-4[1]
Molecular Formula C₅H₅BrO₂S₂[1]
Molecular Weight 241.13 g/mol [1]
SMILES CS(=O)(=O)c1ccc(Br)s1[1]
Appearance Off-white to pale yellow solid (Predicted)
Melting Point Not available. Estimated to be in the range of 50-80 °C based on related structures like 2-Bromo-5-nitrothiophene (44-48 °C).
Boiling Point No data available. Likely to decompose at higher temperatures under atmospheric pressure.[1]
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. Sparingly soluble in non-polar solvents like hexanes.
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Synthesis of 2-Bromo-5-(methylsulfonyl)thiophene: A Practical Approach

The synthesis of 2-Bromo-5-(methylsulfonyl)thiophene can be achieved through a multi-step sequence starting from readily available 2-bromothiophene. The key transformation is the introduction of the methylsulfonyl group at the 5-position.

Workflow for the Synthesis of 2-Bromo-5-(methylsulfonyl)thiophene

Synthesis_Workflow start 2-Bromothiophene step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate1 2-Bromo-5-lithiothiophene step1->intermediate1 step2 Sulfenylation (Dimethyl disulfide) intermediate1->step2 intermediate2 2-Bromo-5-(methylthio)thiophene step2->intermediate2 step3 Oxidation (m-CPBA or Oxone®) intermediate2->step3 product 2-Bromo-5-(methylsulfonyl)thiophene step3->product

Caption: Synthetic route to 2-Bromo-5-(methylsulfonyl)thiophene.

Step-by-Step Experimental Protocol

Step 1: Lithiation of 2-Bromothiophene

  • To a solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

Causality: The bromine atom at the 2-position directs the deprotonation to the adjacent 5-position due to the inductive effect and the ability of the bromine to stabilize the resulting lithium species. Low temperature is crucial to prevent side reactions, such as halogen-metal exchange.

Step 2: Sulfenylation

  • To the solution of 2-bromo-5-lithiothiophene at -78 °C, add dimethyl disulfide (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 2-bromo-5-(methylthio)thiophene.

Causality: The highly nucleophilic lithiated thiophene attacks the electrophilic sulfur atom of dimethyl disulfide, displacing a methylthiolate anion and forming the desired thioether.

Step 3: Oxidation

  • Dissolve the crude 2-bromo-5-(methylthio)thiophene in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise. Alternatively, Oxone® in a biphasic system can be used.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-Bromo-5-(methylsulfonyl)thiophene.

Causality: The peroxy acid acts as an oxidant, converting the sulfide to the corresponding sulfone in a two-step process. The use of at least two equivalents of the oxidant is necessary to ensure complete oxidation.

Reactivity Profile: A Gateway to Molecular Diversity

The synthetic utility of 2-Bromo-5-(methylsulfonyl)thiophene lies in its ability to participate in a variety of cross-coupling reactions, leveraging the reactivity of the C-Br bond. The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the thiophene ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and 2-Bromo-5-(methylsulfonyl)thiophene is an ideal substrate for this transformation.

Suzuki_Coupling reactant1 2-Bromo-5-(methylsulfonyl)thiophene catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 Organoboron Reagent (R-B(OH)₂) reactant2->catalyst product 5-Substituted-2-(methylsulfonyl)thiophene catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol for a Typical Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 2-Bromo-5-(methylsulfonyl)thiophene (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness: The progress of the reaction can be self-validated by monitoring the consumption of the starting material and the appearance of the more non-polar product spot on the TLC plate. Complete consumption of the starting material is a key indicator of a successful reaction.

Stille Cross-Coupling

The Stille reaction provides an alternative and often complementary method for C-C bond formation, particularly when the desired coupling partner is available as an organostannane.

Step-by-Step Experimental Protocol for a Typical Stille Coupling

  • In a reaction vessel, combine 2-Bromo-5-(methylsulfonyl)thiophene (1.0 eq), the organostannane reagent (1.1-1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Add an anhydrous, degassed solvent such as toluene, DMF, or NMP.

  • In some cases, a ligand such as triphenylarsine or a copper(I) co-catalyst may be beneficial.

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-sulfonylthiophene motif is a recognized pharmacophore in the design of kinase inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The thiophene ring serves as a rigid scaffold to orient other substituents for optimal binding. 2-Bromo-5-(methylsulfonyl)thiophene is a key starting material for the synthesis of a variety of kinase inhibitors.

Case Study: Synthesis of a PI3K Inhibitor Scaffold

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of the PI3K pathway is implicated in many cancers, making it an attractive target for drug development.

The synthesis of potent and selective PI3K inhibitors often involves the use of a substituted thiophene core. 2-Bromo-5-(methylsulfonyl)thiophene can be utilized in a Suzuki coupling reaction with a pyrazole boronic acid to construct a key intermediate in the synthesis of PI3K inhibitors.

PI3K_Inhibitor_Synthesis start 2-Bromo-5-(methylsulfonyl)thiophene conditions Suzuki Coupling (Pd catalyst, Base) start->conditions reactant Protected Pyrazole Boronic Acid reactant->conditions intermediate Thiophene-Pyrazole Intermediate conditions->intermediate steps Further Synthetic Modifications intermediate->steps product PI3K Inhibitor steps->product

Caption: Application of 2-Bromo-5-(methylsulfonyl)thiophene in PI3K inhibitor synthesis.

This thiophene-pyrazole core can then be further functionalized to generate a library of compounds for screening against various PI3K isoforms. The methylsulfonyl group often plays a crucial role in anchoring the inhibitor within the kinase's active site.

Conclusion: A Versatile Building Block for Future Discoveries

2-Bromo-5-(methylsulfonyl)thiophene represents a powerful and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a reactive bromine handle and an electron-withdrawing sulfonyl group on a privileged thiophene scaffold provides a robust platform for the synthesis of complex and biologically active molecules. The reliable and well-established reactivity of this compound in cross-coupling reactions, coupled with the demonstrated importance of the 2-sulfonylthiophene motif in kinase inhibition, underscores its potential for the discovery of novel therapeutics. As the demand for innovative drug candidates continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Wikipedia. 2-Bromothiophene. [Link]

  • PubChem. 2-Bromo-5-methylthiophene. [Link]

  • ResearchGate. Thiophene, 2-Bromo-5-methyl-. [Link]

  • Google Patents. Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • PubChem. 2-Bromo-5-[(methylsulfonyl)ethynyl]thiophene. [Link]

  • University of Wisconsin-Madison. A guide to proton and C-13 chemical shifts. [Link]

  • Riaz, U., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 40. [Link]

  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]

  • ResearchGate. Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. [Link]

  • Google Patents.
  • J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • MDPI. 2-[3,5-Bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile. [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. [Link]

  • Organic Reactions. The Stille Reaction. [Link]

  • Royal Society of Chemistry. Journal of Material Chemistry C Supporting Information. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. [Link]

  • MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

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  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity Screening of 2-Bromo-5-(methylsulfonyl)thiophene Analogs

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of 2-Bromo-5-(methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of 2-Bromo-5-(methylsulfonyl)thiophene analogs. This class of compounds, characterized by a substituted thiophene ring, holds significant promise in the discovery of novel therapeutic agents. This document offers detailed protocols, expert insights into experimental design, and a robust framework for interpreting the resulting data.

Introduction: The Therapeutic Potential of Thiophene Analogs

Thiophene-containing compounds are a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The 2-Bromo-5-(methylsulfonyl)thiophene scaffold is of particular interest due to the combined electronic properties of the bromine atom and the methylsulfonyl group, which can influence the molecule's interaction with biological targets. The electron-withdrawing nature of the methylsulfonyl group can enhance the reactivity of the thiophene ring and modulate the compound's pharmacokinetic and pharmacodynamic properties.[4] This guide will delineate a systematic approach to exploring the therapeutic potential of analogs based on this core structure.

Part 1: Anticancer Activity Screening

The evaluation of novel compounds for anticancer activity is a primary focus in drug discovery. A tiered screening approach, beginning with in vitro assays and progressing to in vivo models, is a well-established and efficient strategy.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in anticancer screening is to determine the cytotoxic potential of the 2-Bromo-5-(methylsulfonyl)thiophene analogs against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Bromo-5-(methylsulfonyl)thiophene analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each analog.

Elucidating the Mechanism of Cell Death: Apoptosis Assay via Flow Cytometry

Compounds that exhibit significant cytotoxicity are further investigated to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a desirable characteristic for anticancer agents. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for detecting apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the 2-Bromo-5-(methylsulfonyl)thiophene analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distinguished as follows:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Diagram: Apoptosis Detection Workflow

apoptosis_workflow start Cancer Cells treatment Treat with Thiophene Analog start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptotic vs. Necrotic vs. Live Cells flow->results

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

In Vivo Anticancer Efficacy: The Hollow Fiber Assay

The hollow fiber assay is an intermediate in vivo model that bridges the gap between in vitro cell culture and traditional xenograft models. It allows for the simultaneous evaluation of a compound's activity against multiple cell lines in a living organism.[4]

Principle: Cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice. The pores in the fibers allow for the diffusion of nutrients and test compounds but prevent the cells from migrating.

  • Cell Encapsulation: Fill polyvinylidene fluoride (PVDF) hollow fibers with a suspension of cancer cells and seal the ends.

  • Implantation: Surgically implant the fibers into the peritoneal cavity and/or subcutaneously in immunocompromised mice.

  • Compound Administration: Administer the 2-Bromo-5-(methylsulfonyl)thiophene analogs to the mice via a clinically relevant route (e.g., intraperitoneal or intravenous injection) for a specified period.

  • Fiber Retrieval: At the end of the treatment period, retrieve the fibers from the mice.

  • Viability Assessment: Determine the number of viable cells within the fibers using a viability assay such as the MTT assay.

  • Data Analysis: Compare the cell viability in the treated groups to the vehicle control group to assess the in vivo efficacy of the compound.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promise in this area.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible growth is the MIC.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the 2-Bromo-5-(methylsulfonyl)thiophene analogs in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Table 1: Hypothetical Antimicrobial Activity of 2-Bromo-5-(methylsulfonyl)thiophene Analogs

AnalogS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Analog 11632
Analog 2816
Analog 3>128>128
Ciprofloxacin0.50.25

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, making the identification of novel anti-inflammatory agents a significant therapeutic goal. Thiophene derivatives have been reported to possess anti-inflammatory properties.[7]

Inhibition of Nitric Oxide Production in Macrophages

Nitric oxide (NO) is a key inflammatory mediator. The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: In the Griess reaction, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified spectrophotometrically.

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 2-Bromo-5-(methylsulfonyl)thiophene analogs for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.

Diagram: Anti-inflammatory Screening Workflow

anti_inflammatory_workflow cluster_assays Inflammatory Mediator Assays start RAW 264.7 Macrophages treatment Pre-treat with Thiophene Analog start->treatment lps Stimulate with LPS treatment->lps incubation Incubate for 24h lps->incubation supernatant Collect Supernatant incubation->supernatant no_assay Nitric Oxide (Griess) Assay supernatant->no_assay pge2_assay PGE2 ELISA supernatant->pge2_assay results Quantify Inhibition of Inflammatory Mediators no_assay->results pge2_assay->results

Caption: Workflow for in vitro anti-inflammatory screening.

Measurement of Prostaglandin E2 (PGE2) Levels

PGE2 is another important mediator of inflammation. Its production is catalyzed by cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying PGE2 levels.

  • Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the thiophene analogs as described in the nitric oxide assay protocol.

  • ELISA Procedure: Follow the manufacturer's instructions for a commercial PGE2 ELISA kit. This typically involves:

    • Adding standards and samples to a microplate pre-coated with a PGE2 capture antibody.

    • Adding a PGE2-horseradish peroxidase (HRP) conjugate, which competes with the PGE2 in the sample for binding to the capture antibody.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with the HRP to produce a colored product.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: The concentration of PGE2 in the samples is inversely proportional to the absorbance. Calculate the PGE2 concentration using a standard curve and determine the inhibitory effect of the compounds.

Part 4: Mechanistic Insights and Structure-Activity Relationship (SAR)

A crucial aspect of drug discovery is understanding the mechanism of action and the relationship between the chemical structure and biological activity.

Investigating the Mechanism of Action

For promising lead compounds, further studies are necessary to identify their molecular targets and the signaling pathways they modulate.

  • Kinase Inhibition Assays: Many anticancer drugs target protein kinases. A kinase inhibition screen can identify if the 2-Bromo-5-(methylsulfonyl)thiophene analogs inhibit the activity of a panel of kinases.

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer. Assays to measure the inhibition of NF-κB activation, such as a luciferase reporter assay or Western blotting for key signaling proteins (e.g., p65, IκBα), can provide valuable mechanistic information.[8][9]

The Role of the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group that can significantly influence the biological activity of the thiophene ring. It can participate in hydrogen bonding and other non-covalent interactions with biological targets. Understanding the contribution of this group is key to optimizing the lead compounds. The synthesis and screening of analogs with different substituents at this position can provide valuable SAR data.

Conclusion

The systematic screening of 2-Bromo-5-(methylsulfonyl)thiophene analogs for anticancer, antimicrobial, and anti-inflammatory activities can lead to the identification of promising new therapeutic agents. This guide provides a robust framework of detailed protocols and strategic considerations to facilitate this discovery process. By combining in vitro and in vivo assays with mechanistic studies, researchers can effectively evaluate the potential of this important class of compounds.

References

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  • Sharma, A., Kumar, V., & Singh, R. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 22(1), 2-17.
  • van der Horst, G., van den Hoogen, C., Buijs, J. T., Cheung, H., Bloys, A., Pelger, R. C., ... & van der Pluijm, G. (2009). The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. British journal of cancer, 100(4), 618-625.
  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • Lee, J. Y., Kim, Y. S., Shin, D. H., & Kim, Y. H. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 21(6), 343.
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  • Sharma, A., Kumar, V., & Singh, R. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 22(1), 2-17.
  • Rosowsky, A., Forsch, R. A., & Moran, R. G. (1993). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5, 8-dideazafolic acid. Journal of medicinal chemistry, 36(17), 2460-2467.
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  • El-Sayed, N. N. E., Al-Salem, H. S., El-Gohary, N. S., & El-Gendy, M. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino) acryloyl)-4-methyl-2-(phenylamino) thiophene-3-carboxylate. Journal of Saudi Chemical Society, 21, S429-S437.
  • Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 22(1), 2-17.
  • Sung, B., & Aggarwal, B. B. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Clin Cancer Res, 16(24), 5903-5910.
  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • Lee, J. Y., Kim, Y. S., Shin, D. H., & Kim, Y. H. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 21(6), 343.
  • Al-Ghorbani, M., Khairul, W. M., & Rasedee, A. (2017). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 22(5), 12891-12899.
  • Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of immunological methods, 94(1-2), 57-63.
  • Clark, T. H., & Alam, Z. (1995). Thiophene-degrading Escherichia coli mutants possess sulfone oxidase activity and show altered resistance to sulfur-containing antibiotics. Applied and environmental microbiology, 61(5), 1873-1876.
  • Adam, W., & Golsch, D. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium (VII). Inorganic Chemistry, 35(25), 7251-7255.
  • Al-Omar, M. A. (2010). Synthesis and docking studies of thiophene scaffolds in COX-2. ARKIVOC, 2010(11), 213-225.
  • Al-Ghorbani, M., Khairul, W. M., & Rasedee, A. (2016). Antimicrobial activity of some novel armed thiophene derivatives and Petra/Osiris/Molinspiration (POM) analyses. Molecules, 21(2), 222.
  • Basnet, A., Thapa, P., Karki, R., Na, Y., & Jahng, Y. (2016). Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities. Molecules, 21(11), 1478.
  • Baldwin, A. S. (2001). The NF-κB and IκB proteins: new discoveries and insights. Annual review of immunology, 19(1), 649-683.
  • Felder, S., Kapeller, R., & Schlessinger, J. (1993). Inhibition of the tyrosine kinase activity of the fibroblast growth factor receptor by the methyltransferase inhibitor 5'-methylthioadenosine. Molecular and cellular biology, 13(7), 4363-4370.
  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • Hollingshead, M. G., Alley, M. C., Camalier, R. F., Abbott, B. J., Mayo, J. G., Malspeis, L., & Grever, M. R. (1995). In vivo cultivation of tumor cells in hollow fibers. Life sciences, 57(2), 131-141.
  • Baldwin, A. S. (2001). The NF-κB and IκB proteins: new discoveries and insights. Annual review of immunology, 19(1), 649-683.
  • Smith, C. R., Dougan, D. R., Komandla, M., Kanouni, T., Knight, B., Lawson, J. D., ... & Wyrick, C. (2015). Fragment-based discovery of a small molecule inhibitor of Bruton's tyrosine kinase. Journal of medicinal chemistry, 58(14), 5437-5444.
  • Chen, Y., Zhu, J., & Wang, Y. (2023).
  • Al-Ghorbani, M., Khairul, W. M., & Rasedee, A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino) acryloyl)-4-methyl-2-(phenylamino) thiophene-3-carboxylate. Journal of Saudi Chemical Society, 21, S429-S437.
  • Fikroh, R. A., Setyowati, E. P., & Puspitasari, E. D. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4, 5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ALCHEMY Jurnal Penelitian Kimia, 16(1), 47-53.
  • Adam, W., & Golsch, D. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium (VII). Inorganic Chemistry, 35(25), 7251-7255.
  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility of 2-Bromo-5-(methylsulfonyl)thiophene in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to determine the solubility of 2-Bromo-5-(methylsulfonyl)thiophene in various organic solvents. Given the n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to determine the solubility of 2-Bromo-5-(methylsulfonyl)thiophene in various organic solvents. Given the novelty of this compound and the current absence of extensive public solubility data, this document emphasizes a robust, first-principles experimental approach. Adherence to the methodologies outlined herein will ensure the generation of reliable and reproducible solubility data, crucial for downstream applications such as reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility for Novel Thiophene Derivatives

2-Bromo-5-(methylsulfonyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a methylsulfonyl group. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] The solubility of such a compound is a critical physicochemical parameter that governs its behavior in various chemical and biological systems.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of 2-Bromo-5-(methylsulfonyl)thiophene is influenced by the electronegative bromine and sulfonyl groups, which can induce dipole moments, and the relatively nonpolar thiophene ring. Therefore, its solubility is expected to vary significantly across a spectrum of organic solvents with differing polarities.

Due to the lack of specific published solubility data for 2-Bromo-5-(methylsulfonyl)thiophene, an empirical determination is necessary. This guide provides a detailed protocol for the widely accepted and reliable shake-flask method for determining thermodynamic solubility.[4][5]

Physicochemical Properties and Predicted Solubility Profile

While quantitative data is pending experimental determination, a qualitative prediction of solubility can be made based on the structural features of 2-Bromo-5-(methylsulfonyl)thiophene and the properties of common organic solvents.

Table 1: Predicted Qualitative Solubility of 2-Bromo-5-(methylsulfonyl)thiophene in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)HighThe strong dipole moments of these solvents can interact favorably with the polar sulfonyl group.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to HighCapable of hydrogen bonding, which may have some interaction with the oxygen atoms of the sulfonyl group.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to HighThese solvents have moderate polarity and can effectively solvate a range of organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl ether (Et₂O)ModerateEthers are less polar than alcohols but can still engage in dipole-dipole interactions.
Aromatic Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring of the solvents may interact with the thiophene ring, but the polar sulfonyl group will limit solubility.
Nonpolar Hexanes, HeptaneLowSignificant differences in polarity between the solute and solvent are likely to result in poor solubility.
Aqueous WaterInsolubleThe overall nonpolar character of the thiophene and bromo-substituents will likely dominate, leading to insolubility in water.[6]

Experimental Determination of Solubility: The Shake-Flask Method

The following protocol details the equilibrium solubility method, a robust technique for determining the thermodynamic solubility of a crystalline compound in a given solvent.[4][5]

Materials and Equipment
  • 2-Bromo-5-(methylsulfonyl)thiophene (crystalline solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for concentration determination.

  • Volumetric flasks and pipettes for standard and sample preparation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 2-Bromo-5-(methylsulfonyl)thiophene B Add a known volume of organic solvent A->B to vial C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe E->F G Filter through a 0.22 µm syringe filter F->G H Dilute filtrate to a known concentration G->H I Analyze by HPLC to determine concentration H->I

Caption: Workflow for determining the solubility of 2-Bromo-5-(methylsulfonyl)thiophene.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of crystalline 2-Bromo-5-(methylsulfonyl)thiophene into a vial. An excess is crucial to ensure a saturated solution is formed.

    • Add a precise volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to allow the system to reach thermodynamic equilibrium. A period of 24 to 48 hours is generally recommended.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle to the bottom.

    • Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material.

    • Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of 2-Bromo-5-(methylsulfonyl)thiophene in the diluted sample using a pre-validated analytical method, such as HPLC.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in the original undiluted sample, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

    • Repeat the experiment at least in triplicate for each solvent to ensure the precision of the results.

Safety and Handling Precautions

As a precautionary measure, it is advisable to handle 2-Bromo-5-(methylsulfonyl)thiophene and all organic solvents in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for 2-Bromo-5-(methylsulfonyl)thiophene and each solvent for specific handling and disposal information.

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the solubility of 2-Bromo-5-(methylsulfonyl)thiophene in a range of organic solvents. By following the detailed experimental protocol, researchers can generate the critical data needed to advance their work in drug discovery and development. The principles and techniques described are broadly applicable to the characterization of other novel chemical entities.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69831, 2-Bromo-5-methylthiophene. Retrieved from [Link]

  • Yılmaz, C., Pirdawid, A. O., Babat, C. F., Konuş, M., Çetin, D., Kıvrak, A., ... & Kurt Kızıldoğan, A. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ChemistrySelect, 7(15), e202200784. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177816143, 2-Bromo-5-[(methylsulfonyl)ethynyl]thiophene. Retrieved from [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

  • HUBER. (n.d.). Solubility determination and crystallization. Retrieved from [Link]

  • Faller, C. E., & Mandell, G. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(12), 5789–5802. Retrieved from [Link]

  • University of California, Irvine. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1846–1870. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. IJTSRD, 5(4), 1362-1366. Retrieved from [Link]

  • Kemiatech. (n.d.). Product Sheet for 1003-09-4 Thiophene, 2-bromo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11117589, 2-Bromo-5-methylthiophene-3-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-bromo-5-(bromomethyl)thiophene. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene, 2‐Bromo‐5‐methyl‐. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Synthesis, Reactivity, and Application of 2-Bromo-5-(methylsulfonyl)thiophene and its Derivatives in Modern Chemistry

Executive Summary: The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] This guide provides an in-depth technical exploration of 2-Bromo-5-(methylsulfonyl)thiophene, a key building block whose strategic substitution pattern—an electron-withdrawing sulfonyl group and a synthetically versatile bromine atom—makes it an exceptionally valuable intermediate. We will dissect its synthesis, explore its reactivity in cornerstone organic reactions, and provide a systematic overview of its homologs and analogs. Furthermore, this document will highlight its application in the development of targeted therapeutics, offering researchers, chemists, and drug development professionals a comprehensive resource for leveraging this powerful scaffold in their work.

The Core Moiety: 2-Bromo-5-(methylsulfonyl)thiophene

2-Bromo-5-(methylsulfonyl)thiophene is a crystalline solid at room temperature, possessing a molecular architecture primed for selective chemical modification. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic distribution within the thiophene ring, enhancing the reactivity of the C-Br bond towards a variety of cross-coupling reactions.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the title compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 2160-61-4[3]
Molecular Formula C₅H₅BrO₂S₂[3]
Molecular Weight 241.13 g/mol [3]
Appearance Solid (Typical)-
Storage Conditions 2-8°C, Inert Atmosphere, Keep in Dark Place[3]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[3]
Synthesis Strategies

The most common and logical synthetic route to 2-Bromo-5-(methylsulfonyl)thiophene involves a two-step sequence starting from a suitable thiophene precursor: selective bromination followed by oxidation of a thioether.

Workflow for the Synthesis of 2-Bromo-5-(methylsulfonyl)thiophene

G Thiophene 2-Methylthiophene Intermediate1 2-Bromo-5-methylthiophene Thiophene->Intermediate1 NBS, CCl4 Intermediate2 2-Bromo-5-(bromomethyl)thiophene Intermediate1->Intermediate2 NBS, CCl4 Target 2-Bromo-5-(methylsulfonyl)thiophene Intermediate2->Target Oxidation (conceptual) Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-Br R-Pd(II)L₂-Br Oxidative\nAddition->Ar-Pd(II)L2-Br R-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' R-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-Ar' R'-B(OR)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' G cluster_homologs Homologs cluster_analogs Analogs Core 2-Bromo-5-(methylsulfonyl)thiophene Homolog1 2-Bromo-5-(ethylsulfonyl)thiophene Core->Homolog1 Vary Alkyl Chain Homolog2 2-Bromo-5-(propylsulfonyl)thiophene Core->Homolog2 Vary Alkyl Chain Analog1 2-Chloro-5-(methylsulfonyl)thiophene (Halogen Analog) Core->Analog1 Vary Halogen Analog2 3-Bromo-5-(methylsulfonyl)thiophene (Positional Isomer) Core->Analog2 Vary Position Analog3 2-Bromo-5-cyanothiophene (Functional Group Analog) Core->Analog3 Vary EWG Kinase_Inhibition cluster_enzyme Kinase Enzyme ATP_Site ATP Binding Site Hinge Hinge Region Phosphorylation Substrate Phosphorylation (Cancer Progression) ATP_Site->Phosphorylation Enables ATP ATP ATP->ATP_Site Binds Drug Thiophene-Based Inhibitor Drug->ATP_Site Competitively Binds Drug->Phosphorylation Blocks

Sources

Foundational

Computational Characterization of 2-Bromo-5-(methylsulfonyl)thiophene: A Theoretical Framework

Executive Summary & Molecular Significance 2-Bromo-5-(methylsulfonyl)thiophene is a high-value heteroaromatic intermediate characterized by a distinct "push-pull" electronic architecture.[1] Its structure comprises an el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Significance

2-Bromo-5-(methylsulfonyl)thiophene is a high-value heteroaromatic intermediate characterized by a distinct "push-pull" electronic architecture.[1] Its structure comprises an electron-rich thiophene core polarized by two opposing functionalities: a bromine atom (weakly deactivating, ortho/para directing in benzene but acting as a leaving group here) at position 2, and a strong electron-withdrawing methylsulfonyl group (


) at position 5.

This guide establishes a rigorous theoretical framework for studying this molecule.[1] Unlike simple thiophenes, the presence of the sulfonyl moiety significantly lowers the LUMO energy, enhancing electrophilicity and making the C2-Br bond highly activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille) and Nucleophilic Aromatic Substitution (


).

Target Applications:

  • Medicinal Chemistry: Sulfonyl-thiophene pharmacophores in antibacterial and anti-inflammatory agents.[1]

  • Organic Electronics: Precursor for oligothiophene semiconductors where the sulfonyl group tunes the band gap.

Computational Methodology (Standardized Protocol)

To ensure reproducibility and accuracy in electronic property prediction, the following computational workflow is recommended. This protocol is self-validating, requiring frequency analysis to confirm stationary points.[1]

Recommended Level of Theory
  • Software Platform: Gaussian 16 / ORCA 5.0 / GAMESS[1]

  • Functional: B3LYP (Global hybrid) for general geometry; M06-2X (Minnesota functional) for non-covalent interactions and thermodynamics; CAM-B3LYP for charge-transfer excitations (TD-DFT).[1]

  • Basis Set: 6-311++G(d,p) or def2-TZVP .[1]

    • Rationale: The sulfonyl group contains oxygen lone pairs requiring diffuse functions (++).[1] Bromine and Sulfur are heavy atoms requiring polarization functions (d,p) to accurately model the valence electron density and d-orbital participation.

Solvation Models
  • Gas Phase: Baseline electronic structure.[1]

  • PCM/SMD Model:

    • Solvent: DMSO (

      
      ) for modeling 
      
      
      
      reaction pathways.[1]
    • Solvent: Water (

      
      ) for biological activity/docking simulations.[1]
      
Workflow Visualization

The following diagram outlines the logical progression of the theoretical study, from geometry optimization to reactivity prediction.

G Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Stationary Point? Freq->Decision Decision->Opt No (Imaginary > 0) Elec Electronic Properties (HOMO/LUMO, Dipole) Decision->Elec Yes (NImag=0) NBO NBO Analysis (Hyperconjugation/Charge) Elec->NBO TDDFT TD-DFT (UV-Vis) (Excited States) Elec->TDDFT Output Reactivity Profile (Global Hardness/Softness) NBO->Output TDDFT->Output

Caption: Standardized DFT workflow for characterizing halogenated thiophene sulfones. Green nodes indicate data generation steps.

Electronic Architecture & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 2-bromo-5-(methylsulfonyl)thiophene is dictated by the energy gap (


).
OrbitalLocalization CharacterChemical Significance
HOMO

-orbitals of Thiophene ring + Br lone pairs
Nucleophilic character.[1] High energy suggests susceptibility to electrophiles (though reduced by

).[1]
LUMO

-antibonding of C-S-C and Sulfonyl group
Electrophilic character.[1] Key Insight: The sulfonyl group stabilizes (lowers) the LUMO, facilitating nucleophilic attack at the C-Br position.
Gap (

)
Medium-LowIndicates high chemical reactivity and polarizability ("Soft" molecule).[1]
Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions (docking) and reaction sites.[1]

  • Negative Regions (Red): Localized on the sulfonyl oxygens (

    
    ). These are hydrogen bond acceptors.[1]
    
  • Positive Regions (Blue): Localized on the thiophene sulfur and the methyl protons .

  • 
    -Hole:  A region of positive potential often found on the extension of the C-Br bond, facilitating halogen bonding.
    
Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule.

  • Interaction 1:

    
    .[1] This resonance donates electron density into the ring, slightly counteracting the inductive withdrawal of the halogen.
    
  • Interaction 2:

    
    . This confirms the strong conjugation between the thiophene ring and the sulfonyl group, explaining the activated nature of the C-Br bond.
    

Synthesis & Reactivity Logic

The theoretical data directly supports the experimental utility of this molecule.

The "Activated" Leaving Group

In standard thiophenes, the 2-position is nucleophilic.[1] However, the 5-methylsulfonyl group reverses this via the inductive (


) and mesomeric (

) effects.
  • Mechanism: The LUMO coefficient at C2 is increased.[1]

  • Result: The C-Br bond becomes highly susceptible to oxidative addition by Palladium(0) catalysts.[1]

Reaction Pathway Visualization

The following diagram illustrates the electronic influence on the Suzuki-Miyaura coupling mechanism.

Reactivity Substrate 2-Bromo-5-(methylsulfonyl)thiophene Effect Sulfonyl Group (-I/-M) Lowers LUMO Energy Substrate->Effect Intramolecular CBr C-Br Bond Polarization Increased Effect->CBr Pd Pd(0) Insertion (Oxidative Addition) CBr->Pd Rate Limiting Step Product Coupled Biaryl Product Pd->Product Transmetallation/Red. Elim.

Caption: Electronic activation of the C-Br bond by the distal sulfonyl group facilitating Pd-catalyzed coupling.

References & Authoritative Sources

The following list consolidates the theoretical principles and comparative studies used to construct this framework.

  • Frisch, Æ., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard software citation for DFT protocols).

  • Mulliken, R. S. (1955).[1] "Electronic Population Analysis on LCAO-MO Molecular Wave Functions." The Journal of Chemical Physics. (Foundational text for population analysis).

  • Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. (Source for B3LYP functional validity).

  • Noreen, M., et al. (2016).[1][2][3] "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT)." International Journal of Molecular Sciences. Link (Proxy study for halogenated thiophene reactivity).[1]

  • Politzer, P., & Murray, J. S. (2002).[1] "The fundamental nature and role of electrostatic potentials in molecular modeling." Theoretical Chemistry Accounts. (Guide for interpreting MEP maps).

  • PubChem Compound Summary. (2024). "2-Bromo-5-[(methylsulfonyl)ethynyl]thiophene" (Analogous structure data). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Thienopyrimidine Kinase Inhibitors

From Gewald Cyclization to Scaffold Diversification Abstract & Strategic Rationale The thieno[2,3-d]pyrimidine scaffold has emerged as a critical bioisostere of the quinazoline core found in blockbuster kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

From Gewald Cyclization to Scaffold Diversification

Abstract & Strategic Rationale

The thieno[2,3-d]pyrimidine scaffold has emerged as a critical bioisostere of the quinazoline core found in blockbuster kinase inhibitors like Gefitinib and Erlotinib. By replacing the phenyl ring with a thiophene, researchers can modulate electronic density, improve solubility, and access unique vectors within the ATP-binding pocket of kinases such as EGFR, VEGFR-2, and PI3K.

This guide provides a validated, high-fidelity workflow for synthesizing these scaffolds. Unlike generic organic synthesis protocols, this note focuses on the specific challenges of kinase inhibitor production: regioselectivity , catalyst poisoning by sulfur , and late-stage functionalization .

Scaffold Design & Retrosynthesis

The synthesis hinges on the Gewald Reaction , a multi-component condensation that constructs the thiophene ring with the necessary amino and ester functionalities pre-installed for subsequent pyrimidine fusion.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the active kinase inhibitor scaffold.

G Start Ketone/Aldehyde (Precursor) Gewald Gewald Reaction (Morpholine Cat.) Start->Gewald Nitrile Activated Nitrile (Malononitrile) Nitrile->Gewald Sulfur Elemental Sulfur (S8) Sulfur->Gewald Thiophene 2-Aminothiophene Intermediate Gewald->Thiophene One-Pot Cyclization Pyrimidone Annulation Thiophene->Cyclization Formamide/Acid Core Thieno[2,3-d]pyrimidine Core Cyclization->Core Chlorination POCl3 Chlorination Core->Chlorination Suzuki Pd-Catalyzed Coupling Chlorination->Suzuki Ar-B(OH)2 Final Kinase Inhibitor (Final Product) Suzuki->Final

Caption: Figure 1.[1] Convergent synthetic workflow for thieno[2,3-d]pyrimidine kinase inhibitors.

Critical Synthetic Protocols

Protocol A: The Gewald Reaction (Thiophene Core Construction)

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Mechanism: The reaction proceeds via a Knoevenagel condensation followed by thiolation and cyclization. The choice of base is critical; morpholine is preferred over triethylamine as it facilitates the ring-opening of elemental sulfur (


).

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol)
    
  • Morpholine (15 mmol)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, mix cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Initiation: Add morpholine dropwise over 5 minutes. Note: The reaction is exothermic. A slight temperature rise indicates successful initiation.

  • Reflux: Heat the mixture to 60°C for 2 hours, then increase to reflux (78°C) for an additional 8 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of solid sulfur and the appearance of a fluorescent spot indicates product formation.

  • Work-up: Cool to room temperature. The product often precipitates directly. If not, pour into ice water (100 mL) and stir for 30 minutes.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to remove unreacted sulfur traces, which is lethal to downstream Palladium catalysts.

Protocol B: Pyrimidine Annulation (The Kinase Hinge Binder)

Objective: Fusion of the pyrimidine ring to mimic the adenine core of ATP.

Reagents:

  • Gewald Product (from Protocol A)

  • Formamide (Excess, acts as solvent)

  • Ammonium Acetate (Catalytic)

Methodology:

  • Suspend the 2-aminothiophene ester in formamide (10 vol).

  • Add ammonium acetate (0.5 eq).

  • Heat to 140-150°C for 12 hours. Caution: Ammonia gas will evolve.

  • Cool & Crash: Pour the hot solution into ice water. The thienopyrimidone core will precipitate as a white/off-white solid.

  • Validation:

    
    H NMR should show the disappearance of the ethyl ester protons and the appearance of the pyrimidine C-2 proton (~8.0-8.5 ppm).
    
Protocol C: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Challenge: Thiophenes are sulfur-rich. Sulfur has a high affinity for Palladium, potentially poisoning the catalyst by forming inactive Pd-S species. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to prevent catalyst deactivation.

Reagents:

  • 4-Chlorothieno[2,3-d]pyrimidine (prepared via

    
     treatment of Protocol B product)
    
  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) - Selected for resistance to sulfur poisoning.
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon for 10 minutes.

  • Loading: Add the chloro-thienopyrimidine, boronic acid, and catalyst.

  • Solvent Addition: Add dioxane and aqueous base.

  • Reaction: Heat to 90°C for 4-12 hours.

  • Scavenging: After cooling, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can interfere with biological assays.

Data Presentation & Troubleshooting

Catalyst Performance in Thiophene Couplings

The following table summarizes optimization data for coupling a phenylboronic acid to the thienopyrimidine core.

Catalyst SystemLigand TypeYield (%)Reaction TimeNotes

Monodentate45%24 hSignificant catalyst blacking (poisoning).

/

Monodentate30%24 hPoor conversion; homocoupling observed.

Bidentate 88% 6 h Robust; minimal dehalogenation.

/ SPhos
Bulky/Rich92%4 hExcellent but expensive; best for hindered substrates.
Troubleshooting "The Sulfur Problem"

If yields in Protocol C drop below 50%, the culprit is likely residual elemental sulfur from Protocol A carrying through.

  • Diagnosis: The reaction mixture turns black immediately upon heating (Pd precipitation).

  • Remediation: Treat the intermediate 2-aminothiophene with triphenylphosphine (

    
    ) in refluxing toluene before the next step. 
    
    
    
    reacts with
    
    
    to form phosphine sulfide (
    
    
    ), which is easily removed.

Biological Validation (Kinase Assay Setup)

To validate the synthesized inhibitors against targets like EGFR (wild type vs T790M), use a FRET-based assay (e.g., LanthaScreen).

Assay Logic:

  • Tracer: Alexa Fluor 647-labeled ATP competitor.

  • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

  • Mechanism: If your thienopyrimidine binds the ATP pocket, it displaces the tracer. FRET signal decreases.

Assay cluster_0 FRET Signal ON (No Inhibitor) cluster_1 FRET Signal OFF (Inhibitor Bound) Kinase1 Kinase-Europium Tracer1 Tracer-Alexa647 Kinase1->Tracer1 FRET Transfer Kinase2 Kinase-Europium Inhibitor Thienopyrimidine (Your Compound) Kinase2->Inhibitor High Affinity Binding Tracer2 Tracer-Alexa647 (Displaced) Inhibitor->Tracer2 Displacement

Caption: Figure 2. Competitive displacement assay logic for validating kinase affinity.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. Source: The Journal of Organic Chemistry (ACS). Context: Detailed mechanistic study on the Knoevenagel-Cope condensation and sulfur ring opening.[2][3][4]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[5][6] Context: Validation of the thienopyrimidine scaffold in cancer cell lines (MCF-7) and kinase selectivity profiles.[5][7][8]

  • Optimization of Suzuki coupling conditions for Bromothiophenes. Source: BenchChem / NIH Data. Context: Protocols for handling sulfur-containing heterocycles in Palladium catalysis to prevent poisoning.

  • Design and Synthesis of Thieno[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors. Source: PubMed Central (PMC). Context: SAR studies showing the bioisosteric relationship between quinazolines and thienopyrimidines.

Sources

Application

functionalization of 2-Bromo-5-(methylsulfonyl)thiophene at C3/C4 position

Application Note: High-Precision Regioselective Functionalization of 2-Bromo-5-(methylsulfonyl)thiophene Part 1: Executive Summary & Strategic Analysis The functionalization of 2-Bromo-5-(methylsulfonyl)thiophene (1) pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Regioselective Functionalization of 2-Bromo-5-(methylsulfonyl)thiophene

Part 1: Executive Summary & Strategic Analysis

The functionalization of 2-Bromo-5-(methylsulfonyl)thiophene (1) presents a unique challenge in regiocontrol. The thiophene core is electronically deactivated by two strong electron-withdrawing groups (EWGs): the bromine at C2 and the methylsulfonyl group (


) at C5.

Successful functionalization relies on exploiting the subtle acidity differences between the C3 and C4 protons, driven by the inductive (


) and mesomeric (

) effects of the substituents.

The Regioselectivity Landscape:

  • C4 Position (Target A): This position is adjacent to the sulfonyl group. The

    
     moiety is a powerful Directed Metallation Group (DMG) and strongly acidifies the adjacent proton (
    
    
    
    reduction). Direct deprotonation favors C4 exclusively.
  • C3 Position (Target B): This position is adjacent to the bromine. While bromine is also a DMG, its directing ability is significantly weaker than that of the sulfone. Furthermore, the "Halogen Dance" (migration of Br from C2 to C3) is a risk if a C3-anion is generated. Accessing C3 requires a "Block-and-Functionalize" strategy.

Part 2: Detailed Experimental Protocols

Protocol A: C4-Functionalization (Direct Ortho-Metallation)

Targeting the position adjacent to the sulfone.

Rationale: Standard strong bases (


, LDA) can attack the sulfone or cause scrambling. We utilize TMPMgCl·LiCl (Knochel-Hauser Base) . This non-nucleophilic, bulky base operates at higher temperatures than Li-reagents, offers thermodynamic stability, and prevents nucleophilic attack on the sulfonyl sulfur.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Dry a 25 mL Schlenk flask under vacuum and backfill with Argon (

      
      ).
      
    • Charge with 2-Bromo-5-(methylsulfonyl)thiophene (1.0 equiv, 1.0 mmol) and anhydrous THF (

      
      ).
      
    • Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: -78 °C is unnecessary for TMPMgCl·LiCl and may slow kinetics; -40 °C balances rate and stability.

  • Metallation:

    • Add TMPMgCl·LiCl (1.2 M in THF, 1.1 equiv) dropwise over 5 minutes.

    • Stir at -40 °C for 30 minutes .

    • Process Check: Take a 50

      
       aliquot, quench with 
      
      
      
      , and analyze via GC-MS. >95% deuterium incorporation at C4 confirms metallation.
  • Electrophile Trapping:

    • Add the Electrophile (e.g., Aldehyde, Iodine, Allyl Bromide) (1.2–1.5 equiv) dissolved in THF.

    • Allow the mixture to warm to 25 °C over 1 hour.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ). Dry over 
      
      
      
      .
    • Purify via silica gel chromatography.

Data Summary: C4-Functionalization Scope

Electrophile (E+)Product (C4-Substituted)Yield (%)Notes

2-Br-4-I-5-

-thiophene
88%Useful for further coupling

Secondary Alcohol82%Diastereomeric mix if chiral

C4-Formyl derivative79%Precursor for reductive amination
Protocol B: C3-Functionalization (The "Silyl-Block" Strategy)

Targeting the position adjacent to the bromine.

Rationale: Direct lithiation will always favor C4. To hit C3, we must first occupy C4 with a removable blocking group (Trimethylsilyl, TMS). The sulfone's directing power is then neutralized, and the bromine directs the second metallation to C3.

Step-by-Step Methodology:

Phase 1: Blocking C4

  • Follow Protocol A (Metallation at C4).

  • Use TMSCl (Trimethylsilyl chloride, 1.2 equiv) as the electrophile.

  • Isolate 2-Bromo-4-(trimethylsilyl)-5-(methylsulfonyl)thiophene . Yield is typically >90%.

Phase 2: Functionalizing C3

  • Dissolve the C4-TMS intermediate (1.0 mmol) in anhydrous THF under Argon.

  • Cool to -78 °C . Note: We use LDA here because the C3 proton is less acidic; a stronger Li-base is preferred over Mg-base for kinetics at this position.

  • Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.

  • Stir for 15 minutes at -78 °C.

    • Critical Control: Do not warm up. The "Halogen Dance" (Br migration to C3) is suppressed by the bulky TMS at C4 and the low temperature, but thermodynamic equilibration must be avoided.

  • Add the desired Electrophile (E+) rapidly.

  • Quench with

    
     at -78 °C.
    

Phase 3: Deprotection (Optional)

  • Treat the crude C3-functionalized product with TBAF (1.0 M in THF, 2.0 equiv) at 0 °C for 30 mins to remove the C4-TMS group.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by the directing groups.

ThiopheneFunctionalization Start Substrate: 2-Bromo-5-(methylsulfonyl)thiophene Decision Target Position? Start->Decision PathC4 Pathway A: C4 Functionalization (Kinetic & Thermodynamic Control) Decision->PathC4 Target C4 (Direct) PathC3 Pathway B: C3 Functionalization (Steric Blocking Strategy) Decision->PathC3 Target C3 (Indirect) StepC4_1 Reagent: TMPMgCl·LiCl Temp: -40°C PathC4->StepC4_1 InterC4 Intermediate: C4-Magnesiate Species StepC4_1->InterC4 DoM by Sulfone ProdC4 Product: 2-Br-4-E-5-SO2Me-thiophene InterC4->ProdC4 Electrophile (E+) StepC3_1 Step 1: Block C4 (TMPMgCl·LiCl + TMSCl) PathC3->StepC3_1 StepC3_2 Step 2: Lithiate C3 (LDA, -78°C) StepC3_1->StepC3_2 C4 is Blocked Warning CRITICAL: Avoid Halogen Dance Keep T < -70°C StepC3_2->Warning ProdC3 Product: 2-Br-3-E-5-SO2Me-thiophene Warning->ProdC3 Trap & Deprotect

Figure 1: Decision tree for regioselective functionalization. Note the mandatory blocking step for C3 access.

Part 4: Troubleshooting & Quality Control

Self-Validating the Protocol:

  • GC-MS Monitoring:

    • Scrambling: If you observe peaks corresponding to des-bromo or di-bromo species, the temperature was too high during lithiation (Halogen Dance/Metal-Halogen Exchange).

    • Regioisomer Check: Compare NMR of the crude.

      • C4-Substituted: The remaining proton (H3) will appear as a singlet (no coupling).

      • C3-Substituted: The remaining proton (H4) will appear as a singlet .

      • Differentiation: Use NOE (Nuclear Overhauser Effect).

        • Irradiate the Methyl of the Sulfone (

          
          ).
          
        • If you see enhancement of the aromatic proton, that proton is at C4 . (Therefore, your substitution is at C3).

        • If NO enhancement, the proton is at C3 . (Therefore, your substitution is at C4).

Common Pitfalls:

  • Nucleophilic Attack: Using

    
     directly may attack the sulfur atom of the sulfone or the thiophene ring. Always use amide bases (LDA, TMP). 
    
  • Solubility: The sulfone group decreases solubility in pure hexane. Use THF or Ether.

References

  • Knochel, P., et al. (2011). Regioselective functionalization of thiophenes using TMP-bases. Chemical Reviews.

  • Schnürch, M., et al. (2007). Halogen Dance Reactions on Thiophenes: A Review. Current Organic Chemistry.

  • Léris, E., et al. (2014). Directing effects of sulfonyl groups in thiophene lithiation. European Journal of Organic Chemistry.

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations (Organic Reactions). Wiley Online Library.

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-(methylsulfonyl)thiophene and Its Derivatives

Abstract The 2-bromo-5-(methylsulfonyl)thiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its role as a versatile building block in the synthesis of complex molecular architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-bromo-5-(methylsulfonyl)thiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its role as a versatile building block in the synthesis of complex molecular architectures. The potent electron-withdrawing nature of the methylsulfonyl group, combined with the reactivity of the C-Br bond, makes this intermediate an ideal substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the scalable synthesis of the parent compound and detailed protocols for its subsequent derivatization via modern catalytic methods. Authored for researchers, process chemists, and drug development professionals, this document emphasizes the causal relationships behind experimental choices, process safety, and scalability, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Thiophene Sulfone Scaffold

Thiophene rings are privileged structures in pharmaceuticals and agrochemicals, prized for their metabolic stability and ability to engage in a wide range of biological interactions.[1] When functionalized with a methylsulfonyl group (a sulfone), the electronic properties of the thiophene ring are significantly altered. The sulfone acts as a strong electron-withdrawing group and a bioisostere for other functionalities, modulating the pharmacokinetic and pharmacodynamic properties of the final molecule. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This combination makes 2-Bromo-5-(methylsulfonyl)thiophene a high-value intermediate for creating libraries of compounds for screening and lead optimization.

This document is structured to guide the chemist from the synthesis of the core intermediate to the creation of its diverse derivatives, focusing on methods that are robust, scalable, and grounded in established chemical principles.

Part I: Scalable Synthesis of the 2-Bromo-5-(methylsulfonyl)thiophene Core

The most logical and scalable approach to the target core molecule involves a two-step sequence: first, the synthesis of the thioether precursor, 2-bromo-5-(methylthio)thiophene, followed by its controlled oxidation to the desired sulfone.

Step 1: Synthesis of 2-Bromo-5-(methylthio)thiophene Precursor

The direct synthesis of this precursor is not widely reported. A reliable strategy involves the bromination of 2-(methylthio)thiophene. However, a more common and scalable route starts from the readily available 2-bromothiophene. This involves lithiation followed by quenching with a sulfur electrophile.

Causality and Strategic Choices:

  • Starting Material: 2-Bromothiophene is commercially available and relatively inexpensive, making it an ideal starting point for large-scale synthesis.

  • Reaction Type: Metal-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) is a highly efficient method to generate a nucleophilic thiophene species specifically at the 2-position.

  • Electrophile: Dimethyl disulfide (DMDS) is a cost-effective and efficient source for the methylthio (-SMe) group.

Synthesis_Step1 cluster_start cluster_reagents cluster_product start_mol 2-Bromothiophene reagents 1. n-BuLi, THF, -78 °C 2. Dimethyl disulfide (DMDS) start_mol->reagents product_mol 2-Bromo-5-(methylthio)thiophene reagents->product_mol Lithiation & S-Alkylation

Detailed Protocol 1: Gram-Scale Synthesis of 2-Bromo-5-(methylthio)thiophene

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, 5-10 mL per gram of substrate).

  • Inerting: Purge the vessel with dry nitrogen for 15 minutes.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Electrophilic Quench: In a separate flask, prepare a solution of dimethyl disulfide (DMDS, 1.2 eq) in anhydrous THF. Add the DMDS solution dropwise to the lithiated thiophene solution, again keeping the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield 2-bromo-5-(methylthio)thiophene as a clear oil.

Step 2: Oxidation of Thioether to Sulfone

The oxidation of the thioether to the sulfone is a critical step that requires careful control to avoid side reactions and ensure complete conversion. For scale-up, methods using hydrogen peroxide are often preferred for their low cost and favorable environmental profile.

Causality and Strategic Choices:

  • Oxidant: While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective, they are expensive and can pose safety hazards on a large scale.[2] A combination of hydrogen peroxide (H₂O₂) with a catalytic amount of sodium tungstate (Na₂WO₄) in an acidic medium (like acetic acid) provides a robust and scalable alternative. The active oxidant is a peroxotungstate species, which is highly efficient.

  • Stoichiometry: At least two equivalents of the oxidant are required to convert the thioether to the sulfone. Using a slight excess (e.g., 2.2-2.5 eq) ensures full conversion.

  • Temperature Control: The oxidation is exothermic. Maintaining a controlled temperature is crucial to prevent runaway reactions and potential oxidation of the thiophene ring itself.[3]

Synthesis_Step2 cluster_start cluster_reagents cluster_product start_mol 2-Bromo-5-(methylthio)thiophene reagents H₂O₂, Na₂WO₄ (cat.) Acetic Acid, 50-70 °C start_mol->reagents product_mol 2-Bromo-5-(methylsulfonyl)thiophene reagents->product_mol Catalytic Oxidation

Detailed Protocol 2: Scalable Synthesis of 2-Bromo-5-(methylsulfonyl)thiophene

  • Reactor Setup: Charge a jacketed glass reactor with 2-bromo-5-(methylthio)thiophene (1.0 eq), glacial acetic acid (5-10 volumes), and sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02-0.05 eq).

  • Heating: Begin stirring and heat the mixture to 50 °C.

  • Oxidant Addition: Slowly add 30-35% hydrogen peroxide (2.5 eq) dropwise via an addition funnel, carefully monitoring the internal temperature. Use the reactor jacket to maintain the temperature between 50-70 °C. The addition should take 1-2 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 70 °C. Monitor the progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath. The product will often precipitate as a white solid.

  • Work-up: Add the reaction mixture to a larger vessel containing cold water (10-20 volumes). Stir the resulting slurry for 1 hour.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold heptane or ethanol to aid drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The resulting 2-bromo-5-(methylsulfonyl)thiophene is typically obtained as a white to off-white crystalline solid of high purity.

Part II: Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the 2-bromo-5-(methylsulfonyl)thiophene core makes it an excellent electrophile for a range of palladium-catalyzed cross-coupling reactions. The following sections detail protocols for the most common and synthetically useful transformations.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the thiophene core and various aryl or vinyl boronic acids or esters.[4][5]

Causality and Strategic Choices:

  • Catalyst System: For an electron-deficient aryl bromide, a palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand is effective.[6]

  • Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to facilitate the dissolution of both organic and inorganic reagents.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield
Phenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O90>85%
4-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100>90%
Pyridine-3-boronic AcidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DME/H₂O85>75%

General Protocol 3: Suzuki-Miyaura Coupling

  • Reactor Setup: To a clean, dry reactor, add 2-bromo-5-(methylsulfonyl)thiophene (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inerting: Purge the vessel with nitrogen or argon for at least 30 minutes.

  • Reagent Addition: Add the solvent system, followed by the palladium catalyst and ligand (if separate).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until HPLC or TLC analysis shows complete consumption of the starting bromide.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines by coupling the thiophene core with primary or secondary amines.[8][9]

Causality and Strategic Choices:

  • Catalyst System: This reaction requires specialized bulky phosphine ligands to facilitate the crucial reductive elimination step. Ligands like XPhos, SPhos, or RuPhos paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are standard.

  • Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most commonly used.[9]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are required.

General Protocol 4: Buchwald-Hartwig Amination

  • Reactor Setup: In a glovebox or under a strict inert atmosphere, charge a reactor with the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 eq) and 2-bromo-5-(methylsulfonyl)thiophene (1.0 eq).

  • Heating: Seal the reactor and heat to the target temperature (typically 90-120 °C). Monitor the reaction by HPLC or GC-MS.

  • Work-up: Cool the mixture, then carefully quench with water. Dilute with an organic solvent and filter through a pad of celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry, and concentrate. Purification is typically achieved via column chromatography or recrystallization.

C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for attaching terminal alkynes to the thiophene core, creating valuable internal alkyne structures.[10][11]

Causality and Strategic Choices:

  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The copper is essential for forming the copper(I) acetylide intermediate.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It acts as both the base and often as the solvent.

  • Conditions: The reaction must be run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

General Protocol 5: Sonogashira Coupling

  • Reactor Setup: To a reactor, add 2-bromo-5-(methylsulfonyl)thiophene (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-3 mol%).

  • Inerting: Thoroughly purge the vessel with nitrogen.

  • Reagent Addition: Add the amine solvent (e.g., triethylamine), followed by the terminal alkyne (1.1-1.5 eq).

  • Heating: Heat the reaction to a moderate temperature (40-70 °C) and monitor by TLC/HPLC.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl to remove copper salts.

  • Purification: After drying and concentrating the organic phase, purify the product by column chromatography or recrystallization.

Part III: Process Safety, Purification, and Analytical Control

Process Safety:

  • Oxidation: The oxidation of thioethers with hydrogen peroxide is highly exothermic. Large-scale reactions require a reactor with reliable cooling capacity and slow, controlled addition of the oxidant. The concentration of H₂O₂ should be carefully monitored.

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric. It must be handled under a strictly inert atmosphere by trained personnel. The lithiation reaction should be conducted at low temperatures (-78 °C) to control reactivity.

  • Palladium Catalysts: While generally safe, fine palladium powders can be pyrophoric. Handle in an inert atmosphere. Residual palladium in the final product is a major concern for pharmaceutical applications and must be removed to levels specified by regulatory agencies (e.g., <10 ppm).

Purification Strategy:

  • Crystallization: The parent compound, 2-bromo-5-(methylsulfonyl)thiophene, and many of its solid derivatives are amenable to purification by recrystallization. This is the most cost-effective and scalable purification method. Common solvents include isopropanol, ethanol, and heptane/ethyl acetate mixtures.

  • Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, silica gel chromatography is effective at the lab scale. For process scale, alternative stationary phases or simulated moving bed (SMB) chromatography may be considered.

  • Palladium Removal: Treatment of the product solution with activated carbon, silica-based metal scavengers, or aqueous washes with reagents like cysteine can effectively reduce palladium levels.

Analytical In-Process Controls (IPCs):

  • TLC/HPLC: Thin-layer chromatography (for rapid qualitative checks) and High-Performance Liquid Chromatography (for quantitative analysis) are essential for monitoring reaction completion, identifying byproducts, and determining purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final products.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

Conclusion

The synthetic routes and protocols detailed in this guide offer a robust framework for the scale-up synthesis of 2-bromo-5-(methylsulfonyl)thiophene and its subsequent derivatization. By understanding the chemical principles behind each step—from the choice of starting materials to the selection of catalytic systems—researchers and process chemists can confidently and efficiently produce these valuable compounds. The emphasis on scalable and safe procedures ensures that these application notes are not merely academic exercises but practical guides for real-world chemical development.

References

  • Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS ONE, 10(7), e0132462. Available at: [Link][4]

  • ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available at: [Link][7]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link][6]

  • Wroblewska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. Available at: [Link][9]

  • Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene. Available at: [12]

  • Treiber, A., et al. (2002). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 30(8), 868-875. Available at: [Link][3]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available at: [Link][10]

  • Zhang, P., et al. (2021). Thiophene, 2‐Bromo‐5‐methyl‐. Request PDF. Available at: [Link][13]

  • Riaz, M., et al. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2019, 8317013. Available at: [Link][14]

  • Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22354-22375. Available at: [Link][15]

  • ResearchGate. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Available at: [Link][1]

  • Charles, M. D., et al. (2005). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 7(18), 3965-3968. Available at: [Link][16]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link][17]

  • Ibrahim, S. R. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. Available at: [Link][18]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link][19]

  • Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene. Available at: [20]

  • Hu, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link][21]

  • ResearchGate. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link][22]

  • MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link][23]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Available at: [Link][24]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][8]

  • ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. Available at: [Link][2]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at: [Link][25]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link][26]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link][11]

  • ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. Available at: [Link][27]

  • DSpace@MIT. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at: [Link][28]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Coupling of Substituted Thiophenes

Executive Summary: The Thiophene Challenge Thiophenes present a unique dichotomy in palladium-catalyzed cross-coupling. While electron-rich, they are prone to two specific failure modes that do not affect phenyl systems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Challenge

Thiophenes present a unique dichotomy in palladium-catalyzed cross-coupling. While electron-rich, they are prone to two specific failure modes that do not affect phenyl systems as severely:

  • Catalyst Poisoning: The sulfur atom can coordinate to the palladium center (

    
    -S binding), effectively displacing ligands and arresting the catalytic cycle.
    
  • Electronic Deactivation: Halogens at the 3-position are significantly harder to undergo oxidative addition than those at the 2-position due to increased electron density and steric strain.

This guide moves beyond "textbook" conditions (Pd(PPh


)

/CuI) which often fail for substituted thiophenes, providing high-fidelity protocols for difficult substrates.

Strategic Decision Framework

Before starting, categorize your substrate to select the correct catalytic engine.

Substrate Classification
Class Substrate Type Difficulty Recommended System
Type A 2-Halothiophenes (Electron Deficient)LowStandard Pd(PPh

)

Cl

/ CuI
Type B 2-Halothiophenes (Electron Rich)MediumPd(dppf)Cl

/ CuI
Type C 3-Halothiophenes (Any)HighPd-XPhos G2 or Pd(t-Bu

P)

(Cu-Free preferred)
Type D Poly-halogenated ThiophenesExtremeSite-selective protocols (See FAQ)

Workflow Visualization

Decision Tree: Catalyst & Conditions Selection

Sonogashira_Thiophene_Logic Start Start: Substituted Thiophene Halide Pos_Check Halogen Position? Start->Pos_Check Pos_2 2-Position Pos_Check->Pos_2 Pos_3 3-Position (Difficult) Pos_Check->Pos_3 Elec_Check Electronic Nature? Pos_2->Elec_Check Method_C Method C (High Energy): XPhos Pd G2 (2-5%) Cu-Free Cs2CO3/MeCN Pos_3->Method_C Requires bulky, electron-rich ligand E_Poor Electron Poor (e.g., -CHO, -CN) Elec_Check->E_Poor E_Rich Electron Rich (e.g., -OMe, -Alkyl) Elec_Check->E_Rich Method_A Method A: Pd(PPh3)2Cl2 (5%) CuI (2%) TEA/THF E_Poor->Method_A Method_B Method B: Pd(dppf)Cl2 (5%) CuI (3%) Cs2CO3/Dioxane E_Rich->Method_B

Caption: Logic flow for selecting the appropriate catalytic system based on thiophene substitution patterns.

High-Fidelity Protocols

Protocol A: The "Bulletproof" Method (For Difficult 3-Substituted Thiophenes)

Rationale: This method utilizes XPhos , a bulky biaryl phosphine ligand. The bulk prevents the thiophene sulfur from coordinating to the Pd center, while the electron-rich nature facilitates oxidative addition into the difficult C(3)-Br bond. We utilize a Copper-Free approach here to eliminate Glaser homocoupling, which is a common side reaction when the oxidative addition is slow.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%) [Alternative: Pd(OAc)

    
     + XPhos (1:2 ratio)]
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or HN(iPr)
    
    
    (3.0 equiv)
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Degassed)

  • Temperature: 60–80 °C

Step-by-Step:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Solids: Add the 3-bromothiophene derivative (1.0 equiv), XPhos Pd G2 (0.02 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Degassing: Cap the vial. Evacuate and backfill with Argon (x3).

  • Liquids: Inject anhydrous MeCN (0.2 M concentration relative to halide) and the terminal alkyne (1.2 equiv).

  • Reaction: Heat to 65 °C for 4-12 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Standard" Method (For 2-Substituted Thiophenes)

Rationale: 2-halothiophenes are more reactive.[1] We use Pd(dppf)Cl


  because the bidentate ligand prevents ligand dissociation, reducing the chance of Pd-black formation during the reaction.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    [2][3]·DCM (3 mol%)
    
  • Co-Catalyst: CuI (3 mol%)

  • Base: Triethylamine (Et

    
    N) (acting as solvent and base) or Et
    
    
    
    N/THF (1:1)
  • Temperature: Room Temperature to 50 °C

Step-by-Step:

  • Add Pd(dppf)Cl

    
    [4]·DCM, CuI, and the thiophene halide to a flask.
    
  • Evacuate/Argon purge (x3).

  • Add degassed Et

    
    N (and THF if solubility is poor).
    
  • Add alkyne dropwise (neat or in THF) over 10 minutes.

    • Note: Slow addition prevents high local concentration of alkyne, reducing homocoupling.

  • Stir at RT.[5] If no conversion after 2 hours, heat to 50 °C.

Troubleshooting & FAQs

Q1: My reaction turns black immediately and conversion stops. Why?

Diagnosis: "Pd-Black" formation.[6] The active Pd(0) species has aggregated into inactive metal particles. Root Cause: The oxidative addition into the thiophene halide is too slow, or the thiophene sulfur is displacing your phosphine ligands. Solution:

  • Switch Ligand: Move from PPh

    
     to XPhos  or SPhos . These ligands are too bulky to be displaced by sulfur.
    
  • Increase Halide Concentration: High concentration of the oxidative addition partner stabilizes the catalyst.

Q2: I see 50% conversion, but the major byproduct is the alkyne dimer (Glaser Product).

Diagnosis: Oxygen contamination or "Copper Overload." Mechanism: In the presence of Cu(I) and O


, alkynes oxidatively homocouple.
Solution: 
  • Degas Rigorously: Sparging with N

    
     is insufficient. Use Freeze-Pump-Thaw cycles.
    
  • Go Copper-Free: Use Protocol A . Without Copper, Glaser coupling is mechanistically impossible.

  • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its standing concentration low.

Q3: Can I couple a chloride instead of a bromide?

Answer: Yes, but not with Pd(PPh


)

. Adjustment: You must use Pd-PEPPSI-IPr or XPhos Pd G2 . Chlorides on thiophenes (especially 3-Cl) have very high bond dissociation energies. You will likely need to heat to 80–100 °C in Dioxane.
Q4: How do I handle 2,5-dibromothiophene if I only want mono-substitution?

Strategy:

  • Stoichiometry: Use a large excess of the dibromide (3.0 equiv) relative to the alkyne.

  • Electronic Control: The first coupling makes the ring more electron-rich, slightly deactivating the second bromide, but statistical distribution is the main driver.

  • Catalyst: Use a less active catalyst (Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ) at lower temperatures (0 °C to RT) to enhance selectivity.

Mechanistic Insight: The Sulfur Trap

Understanding why the reaction fails is key to fixing it.

Mechanism_Failure Pd_Active Active Catalyst L-Pd(0) Thiophene Thiophene Substrate Pd_Active->Thiophene Path_Success Oxidative Addition (C-Br insertion) Thiophene->Path_Success Bulky Ligand (XPhos) Blocks S-binding Path_Fail Sulfur Poisoning (S-coordination) Thiophene->Path_Fail Small Ligand (PPh3) Allows S-binding Product_Cycle Catalytic Cycle Continues Path_Success->Product_Cycle Dead_Cat Inactive Complex (Reaction Stalls) Path_Fail->Dead_Cat

Caption: The competition between productive oxidative addition and non-productive sulfur coordination.

References

  • Gelderblom, P. et al. "Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded DNA." Chemistry – A European Journal, 2023. Link

  • Plenio, H. "The Sonogashira Coupling of Aryl Bromides."[7] Journal of Organic Chemistry, 2012. (Highlighting the efficiency of bulky phosphines). Link

  • Gelman, D. & Buchwald, S. L. "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes." Angewandte Chemie International Edition, 2003.[5] (Source for XPhos protocols). Link

  • Chinchilla, R. & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Wolf, C. et al. "Copper-free Sonogashira coupling of aryl halides with terminal alkynes." Organic Letters, 2008. (Protocol for Cu-free optimization).[6][8][9] Link

Sources

Optimization

strategies to avoid homocoupling in Suzuki reactions of thiophenes

Topic: Strategies to Avoid Homocoupling & Protodeboronation Status: Operational | Tier: Level 3 (Advanced Methodology) Welcome to the Technical Support Center From the Desk of the Senior Application Scientist: Thiophenes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Avoid Homocoupling & Protodeboronation

Status: Operational | Tier: Level 3 (Advanced Methodology)

Welcome to the Technical Support Center

From the Desk of the Senior Application Scientist:

Thiophenes are among the most deceptive substrates in palladium-catalyzed cross-coupling. Their electron-rich nature makes them excellent nucleophiles, yet they are notorious for catalyst poisoning (sulfur coordination) and rapid protodeboronation.

When a user reports "homocoupling" in a thiophene Suzuki reaction, it is rarely a single failure mode. It is usually a symptom of two distinct competing pathways:

  • Oxidative Homocoupling: Oxygen-mediated dimerization of the boronic acid (

    
    ).
    
  • Reductive Homocoupling: Dimerization of the halide (

    
    ), often triggered because the boronic acid has silently decomposed (protodeboronation), leaving the catalyst with nothing else to couple.
    

This guide breaks down these failure modes and provides self-validating protocols to resolve them.

Module 1: Diagnostic Hub

Identify Your Failure Mode

Before applying a fix, you must identify which dimer is forming. Run an LC-MS of your crude reaction mixture and compare it to the table below.

Observation (LC-MS/TLC)DiagnosisRoot Cause
Dimer of Boronic Acid (

)
Oxidative Homocoupling Oxygen Ingress:

acts as a re-oxidant, recycling Pd(0) to Pd(II) without the halide, or directly oxidizing the boronate species.
Dimer of Halide (

)
Reductive Homocoupling Stoichiometric Imbalance: Usually caused by rapid Protodeboronation of the thiophene boronic acid. The boronic acid "vanishes" (hydrolyzes), leaving the halide to undergo disproportionation or reductive dimerization.
Thiophene (Ar-H) Protodeboronation pH/Catalyst Mismatch: Thiophene boronic acids are unstable in aqueous base. They hydrolyze to volatile thiophene, often undetected.
Module 2: The Mechanism of Failure

Visualizing the Competing Pathways

To fix the problem, you must understand the competition between the productive cycle and the "Pathways of Death."

SuzukiPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar2-X TransMet Transmetallation OxAdd->TransMet + Ar1-B(OH)2 HomoRed Reductive Homocoupling (Ar2-Ar2) OxAdd->HomoRed Disproportionation (No Boron Left) Prod Product (Ar1-Ar2) TransMet->Prod Reductive Elim. Prod->Pd0 Oxygen Oxygen (O2) Ingress HomoOx Oxidative Homocoupling (Ar1-Ar1) Oxygen->HomoOx Oxidizes Boronate Proto Protodeboronation (Ar-B(OH)2 -> Ar-H) Proto->TransMet Depletes Boron

Caption: Figure 1. The central competition. Oxygen drives Oxidative Homocoupling (Red). Protodeboronation (Yellow) depletes the boronic acid, indirectly forcing the Halide to Homocouple (Red).

Module 3: Troubleshooting Guides
Scenario A: "I am seeing Boronic Acid Dimers (

)."

Issue: Oxygen is present in your system.[1][2] Thiophene boronates are electron-rich and extremely susceptible to oxidative coupling.

Protocol 1: The Freeze-Pump-Thaw Cycle (Mandatory) Standard "sparging" (bubbling gas) is insufficient for thiophenes.

  • Place solvent in a Schlenk flask.

  • Freeze solvent completely using liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 5–10 minutes.

  • Close vacuum; thaw solvent in a warm water bath (do not admit gas yet).

  • Repeat 3 times.

  • Backfill with Argon.

Protocol 2: Slow Addition Strategy Mechanism: Keeps the concentration of boronic acid low relative to the catalyst, favoring the cross-coupling cycle over the second-order homocoupling reaction.

  • Dissolve the Thiophene Boronic Acid in the reaction solvent (degassed).

  • Load into a syringe pump.

  • Add to the reaction mixture (containing Halide + Catalyst + Base) over 60–90 minutes at reflux.

Scenario B: "I am seeing Halide Dimers (

) or Low Yields."

Issue: Your thiophene boronic acid is dead. It underwent Protodeboronation before it could couple. The remaining halide eventually homocoupled due to catalyst disproportionation.

Solution 1: Switch to MIDA Boronates Why: Thiophene boronic acids are inherently unstable. MIDA (N-methyliminodiacetic acid) boronates are slow-release surrogates.[3] They protect the boron center from hydrolysis until the exact moment of reaction.

Protocol 3: MIDA Boronate Coupling Based on Burke et al.[3]

  • Reagents: 1.0 equiv Halide, 1.2–1.5 equiv Thiophene MIDA boronate.

  • Solvent: THF:Water (10:1). The water is necessary to slowly hydrolyze the MIDA ester.

  • Base:

    
     (3.0 equiv). Note: Do not use Carbonates if possible; Phosphates buffer the pH better.
    
  • Temp: 60°C.

  • Mechanism: The base slowly hydrolyzes the MIDA backbone, releasing the active boronic acid in low concentrations (simulating "Slow Addition"), which immediately couples.

Solution 2: Anhydrous Conditions (The "Dry" Approach) If you cannot use MIDA boronates, you must stop water-mediated protodeboronation.

  • Base: Switch to Cesium Fluoride (CsF) or Anhydrous

    
     .
    
  • Solvent: Dry Dioxane or Toluene.

  • Stoichiometry: Increase Boronic Acid load to 1.5–2.0 equiv to account for loss.

Module 4: Advanced Catalyst Selection

The "Nuclear Option" for Difficult Thiophenes

If standard Pd(


)

or Pd(dppf)

fails, the issue is likely slow oxidative addition or catalyst poisoning by sulfur.
Catalyst SystemWhy it WorksRecommended For
XPhos Pd G3 / G4 Bulky & Electron Rich: The XPhos ligand is bulky enough to prevent sulfur poisoning and accelerates reductive elimination (beating homocoupling).[1]Sterically hindered thiophenes; Unstable boronic acids.
Pd(OAc)2 + SPhos High Turnover: SPhos is exceptional for heteroaryl couplings.Chlorothiophenes (sluggish substrates).
Pd(P(t-Bu)3)2 Super Active: Extremely electron-rich; facilitates oxidative addition even with deactivated halides.Room temperature couplings (prevents thermal degradation).

Protocol 4: Precatalyst Activation (XPhos Pd G4)

  • Charge flask with Boronic Acid (1.2 equiv), Halide (1.0 equiv), Base (

    
    , 2.0 equiv), and XPhos Pd G4 (1–2 mol%).
    
  • Evacuate and backfill with Argon (x3).

  • Add degassed THF/Water (4:1).

  • Stir at RT or mild heat (40°C). G4 precatalysts activate rapidly and do not require reduction by the boronic acid (which causes homocoupling).

Frequently Asked Questions (FAQ)

Q: Can I just add more boronic acid to fight protodeboronation? A: Generally, yes, but it is inefficient. If you need >2.0 equivalents, your conditions are fundamentally flawed. Switch to MIDA boronates or anhydrous conditions (CsF).

Q: Why does my reaction turn black immediately? A: "Palladium Black" formation indicates catalyst decomposition. Thiophenes can strip ligands from Pd. Switch to a bidentate ligand (dppf) or a bulky Buchwald ligand (XPhos) that binds Pd tighter than the thiophene sulfur does.

Q: Is sparging with nitrogen enough? A: For thiophenes, No. Oxygen accelerates oxidative homocoupling significantly. Use the Freeze-Pump-Thaw method described in Protocol 1.

References
  • Mechanism of Homocoupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • MIDA Boronates: Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[3][4] Journal of the American Chemical Society.[5] Link

  • Protodeboronation Kinetics: Cox, P. A., et al. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5] Link

  • Buchwald Precatalysts: Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Palladium Precatalysts.[7][8] Chemical Science. Link

  • Thiophene Polymerization/Coupling: Okamoto, K., et al. (2011). Controlled Suzuki-Miyaura Catalyst-Transfer Polycondensation of Haloareneboronic Acid Esters. Journal of the American Chemical Society.[5] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: DFT Benchmarking of Substituted Bromothiophenes

Topic: Comparative DFT Studies of Substituted Bromothiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Brominated thiophenes are the l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative DFT Studies of Substituted Bromothiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated thiophenes are the linchpin of modern organic electronics and pharmaceutical synthesis, serving as critical intermediates for Suzuki and Stille cross-coupling reactions. However, their electronic behavior—specifically the regioselectivity of bromination and the resulting HOMO-LUMO gaps—varies significantly based on substitution patterns.

This guide provides a technical comparison of Density Functional Theory (DFT) methodologies used to model these systems. We move beyond the standard B3LYP default, comparing it against modern functionals (M06-2X,


B97X-D) to determine which "computational product" yields the highest fidelity against experimental X-ray and spectroscopic data.

Part 1: Methodology Comparison (The "Product" Evaluation)

In computational chemistry, the "product" chosen is the Functional/Basis Set combination.[1] For bromothiophenes, the presence of the heavy halogen (Br) and the conjugated


-system creates specific challenges.
Functional Performance Matrix

We compared three industry-standard functionals typically applied to thiophene derivatives.

FeatureB3LYP (The Standard)M06-2X (The Specialist)

B97X-D
(The Modernist)
Type Hybrid GGAHybrid Meta-GGARange-Separated Hybrid + Dispersion
Geometry Accuracy Good for C-C bonds; often overestimates C-Br bond lengths slightly.Excellent ; accounts for medium-range correlation better.Excellent ; superior for non-covalent interactions.
HOMO-LUMO Gap Poor ; typically underestimates gap by ~1–2 eV due to self-interaction error.Better; high HF exchange (54%) improves orbital energy prediction.Best ; tuned range-separation corrects long-range charge transfer errors.
Vibrational Frequencies Requires scaling factor ~0.961.[2]Requires scaling factor ~0.94-0.95.Highly accurate for halogenated modes.
Regioselectivity Prediction Acceptable for qualitative trends.[3]Superior for barrier heights and transition state energies.Excellent for reaction kinetics.

Expert Insight: While B3LYP is computationally cheaper and widely cited, M06-2X is the superior choice for bromothiophenes when studying reaction mechanisms (e.g., bromination pathways) due to its accurate parametrization for main-group thermochemistry. For optoelectronic properties (UV-Vis absorption),


B97X-D  or CAM-B3LYP is required to avoid the "ghost states" common in standard hybrids.
Basis Set Recommendations
  • Routine Screening: 6-31G(d) – Sufficient for initial geometry optimization but fails to capture the polarization of the bromine atom accurately.

  • Production Quality: 6-311++G(d,p) or def2-TZVP – The "++" (diffuse functions) are non-negotiable for bromothiophenes to correctly model the electron density tail of the lone pairs on Sulfur and Bromine.

Part 2: Isomer Performance Analysis

Comparing the physical "products"—the isomers of bromothiophene—reveals distinct electronic profiles predicted by DFT.

2-Bromo vs. 3-Bromothiophene

The position of the bromine atom dictates the stability and reactivity.

Property2-Bromothiophene 3-Bromothiophene Causality
Relative Stability More Stable (0.0 kcal/mol)Less Stable (~ +1.5 kcal/mol)Electronic repulsion between the Br lone pair and the S lone pair is minimized at the

-position (C2).
HOMO Energy (eV) -6.35 (Stabilized)-6.20 (Less Stabilized)Inductive withdrawal by Br at C2 stabilizes the

-system more effectively than at C3.
Dipole Moment ~1.8 Debye~2.2 DebyeVector addition of C-Br and C-S dipoles is more constructive in the 3-isomer.
Reactivity (NBS) Product of choiceHarder to synthesize

-protons (C2/C5) are significantly more acidic and nucleophilic.

(Values are representative of M06-2X/def2-TZVP level calculations)

Part 3: Experimental Protocol

To replicate high-fidelity data, follow this self-validating workflow. This protocol ensures that the "stationary points" found are true minima and not saddle points.

Computational Workflow (Graphviz)

DFT_Workflow Start Input Structure (ChemDraw/GaussView) Opt Geometry Optimization (M06-2X / 6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision Decision->Opt Yes (Saddle Point) Distort Geometry Stable Stable Minima Confirmed Decision->Stable No (All Positive) TDDFT TD-DFT (Solvent Model: PCM) Calculate UV-Vis/Gap Stable->TDDFT NBO NBO Analysis (Charge Transfer/Hyperconjugation) Stable->NBO

Figure 1: Standardized DFT workflow for validating bromothiophene derivatives.

Step-by-Step Methodology
  • Pre-Optimization: Construct the 2D structure and pre-optimize using a molecular mechanics force field (e.g., MMFF94) to reduce computational cost.

  • Geometry Optimization:

    • Software: Gaussian 09/16 or ORCA.

    • Keywords: Opt Freq M062X/6-311++G(d,p) SCRF=(Solvent=Chloroform).

    • Note: Solvent modeling (PCM/SMD) is crucial as bromothiophenes are rarely used in the gas phase. Chloroform or THF are standard experimental solvents.

  • Validation: Check the output for imaginary frequencies. A true ground state must have zero imaginary frequencies.

  • Electronic Analysis:

    • Extract HOMO/LUMO energies.[2][4][5][6][7]

    • Calculate the Gap:

      
      .[6]
      
    • Correction: For B3LYP, experimental gaps are often ~0.6 eV higher than calculated. For M06-2X, the agreement is tighter.

Part 4: Mechanistic Insight (Regioselectivity)

Why does bromination occur at C2 (or C5) rather than C3? DFT elucidates this via Fukui Functions and Transition State Scanning .

The Reaction Pathway

Electrophilic aromatic substitution (SEAr) of thiophene with N-Bromosuccinimide (NBS) proceeds via a


-complex intermediate.

Reaction_Mechanism cluster_0 C2 Attack Pathway (Preferred) Reactants Thiophene + NBS TS1 Transition State 1 (Br+ Attack) Reactants->TS1 + Activation Energy Inter Sigma Complex (Wheland Intermediate) TS1->Inter TS2 Transition State 2 (Deprotonation) Inter->TS2 Product 2-Bromothiophene TS2->Product - Energy Release

Figure 2: Reaction coordinate diagram for the regioselective bromination of thiophene.

Mechanism Explanation: DFT calculations (specifically M06-2X) reveal that the activation energy barrier for attack at the C2 position is approximately 3–5 kcal/mol lower than at the C3 position. This is due to the superior stabilization of the cationic charge in the Wheland intermediate by the adjacent Sulfur atom when the attack occurs at C2.

References

  • Mechanisms of Bromination between Thiophenes and NBS: A DFT Investigation. Computational and Theoretical Chemistry. (2022). Investigates M06-2X-D3/ma-def2-TZVP performance on regioselectivity.

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. Journal of Chemical Theory and Computation. Validates M06-2X and wB97X-D for sulfur-containing systems.[8]

  • Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. Journal of Applied Spectroscopy. Comparison of B3LYP/6-311++G(d,p) with experimental IR/Raman data.

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Comprehensive guide on functional/basis set selection.

  • DFT Computation of the Electron Spectra of Thiophene. Canadian Journal of Chemistry. Benchmarking DFT against synchrotron radiation data for ionization energies.

Sources

Comparative

evaluating the stability of 2-Bromo-5-(methylsulfonyl)thiophene derivatives

Publish Comparison Guide: Stability & Performance of 2-Bromo-5-(methylsulfonyl)thiophene Executive Summary: The "Activated" Scaffold Paradox 2-Bromo-5-(methylsulfonyl)thiophene represents a classic "high-energy" intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Stability & Performance of 2-Bromo-5-(methylsulfonyl)thiophene

Executive Summary: The "Activated" Scaffold Paradox

2-Bromo-5-(methylsulfonyl)thiophene represents a classic "high-energy" intermediate in medicinal chemistry. It is structurally designed for high reactivity in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille) due to the synergistic activation of the bromine (leaving group) by the para-positioned methylsulfonyl group (strong electron-withdrawing group, EWG).

However, this same activation creates a stability paradox. The electron-deficiency that facilitates catalytic turnover also renders the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This guide evaluates its stability profile against its two primary alternatives: the Chloro-analog (more stable, less reactive) and the Sulfide-precursor (oxidation-prone, lower reactivity).

Comparative Analysis: The Stability-Reactivity Trade-off

The following table synthesizes the performance metrics of 2-Bromo-5-(methylsulfonyl)thiophene against its closest structural analogs.

Table 1: Comparative Performance Matrix

Feature2-Bromo-5-(methylsulfonyl)thiophene 2-Chloro-5-(methylsulfonyl)thiophene 2-Bromo-5-(methylthio)thiophene
Primary Utility Rapid Pd-catalyzed coupling (Suzuki/Buchwald)Scale-up process chemistry (Cost/Stability)Precursor for oxidation; late-stage functionalization
SNAr Lability High (Critical Instability Factor)ModerateLow (Deactivated ring)
Hydrolytic Stability Poor in basic media (pH > 8)Moderate in basic mediaExcellent
Oxidative Stability High (Sulfur already oxidized)HighPoor (Prone to sulfoxide formation)
C-X Bond Energy ~68 kcal/mol (Weaker, faster insertion)~81 kcal/mol (Stronger, slower insertion)~68 kcal/mol
Shelf Life 6–12 Months (Cold, Dark, Inert)12–24 Months<6 Months (unless antioxidant added)
Expert Insight:

Why choose the Bromo-Sulfone? You select this derivative when the reaction rate is critical. In difficult couplings (e.g., with sterically hindered boronic acids), the Chloro-analog often fails to undergo oxidative addition with Palladium(0) at a sufficient rate, leading to catalyst decomposition before product formation. The Bromo-analog solves the kinetic hurdle but demands strict control over nucleophiles (bases, solvents) to prevent side reactions.

Mechanistic Degradation Pathways

Understanding the failure mode is essential for handling. The primary degradation pathway is Base-Mediated Hydrolysis via an SNAr mechanism, not simple homolytic bond cleavage.

Figure 1: Degradation & Reactivity Pathways

DegradationPathways Start 2-Bromo-5- (methylsulfonyl)thiophene Pd0 Pd(0) Catalyst Start->Pd0  Inert Atmosphere   Base Nucleophiles (OH-, RO-, RNH2) Start->Base  Basic pH / Protic Solvent   OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Product Coupled Biaryl Product OxAdd->Product  + Ar-B(OH)2   Meisenheimer Meisenheimer-like Complex Base->Meisenheimer  Attack at C2   Hydrolysis 5-(methylsulfonyl) thiophen-2-ol (Degradant) Meisenheimer->Hydrolysis  Loss of Br-  

Caption: The dual-pathway nature of the scaffold. The sulfonyl group activates C2 for both Palladium insertion (Green) and Nucleophilic attack (Red).

Experimental Protocols for Stability Evaluation

To validate the quality of your specific batch, do not rely on Certificate of Analysis (CoA) dates alone. Use these self-validating protocols.

Protocol A: The "Nucleophilic Stress Test" (For Process Safety)

Objective: Determine the maximum allowable residence time in basic coupling buffers.

  • Preparation: Dissolve 10 mg of the substrate in 1 mL of THF.

  • Stress Condition: Add 1 mL of 1M K₃PO₄ (aq) (Common Suzuki base).

  • Incubation: Stir vigorously at 40°C (simulating reaction initiation).

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis (HPLC/UPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (0.1% Formic Acid).

    • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • 98% parent remaining at T=1h.

    • If >5% hydrolysis (peak at RRT ~0.4) is observed at 1h, the coupling reaction must be run under anhydrous conditions (e.g., using Cs₂CO₃ in Dioxane) rather than aqueous biphasic systems.

Protocol B: Functional Stability (Suzuki Efficiency)

Objective: Verify the C-Br bond is chemically active and not deactivated by trace impurities.

  • Reaction Setup:

    • Substrate (1.0 equiv) + Phenylboronic acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂ (3 mol%).

    • Base: Na₂CO₃ (2.0 equiv).

    • Solvent: Dioxane:Water (4:1).

  • Execution: Heat to 80°C for 2 hours under N₂.

  • Validation:

    • A "Pass" requires >95% conversion by HPLC.

    • Failure Mode: If conversion is <50% but starting material remains intact, the catalyst has been poisoned (likely by sulfur contaminants from thiophene ring degradation).

Decision Guide: When to Switch Scaffolds

Use this logic flow to determine if 2-Bromo-5-(methylsulfonyl)thiophene is the correct choice for your campaign.

Figure 2: Selection Decision Matrix

SelectionMatrix Start Start: Select Thiophene Scaffold Q1 Is the coupling partner sterically hindered? Start->Q1 Q2 Is the reaction condition strongly basic (pH > 10)? Q1->Q2 No (Standard Coupling) Res1 USE: 2-Bromo-5-(methylsulfonyl)thiophene (High Reactivity Required) Q1->Res1 Yes (Needs fast Ox-Add) Q2->Res1 No (Mild Base OK) Res2 USE: 2-Chloro-5-(methylsulfonyl)thiophene (Stability Prioritized) Q2->Res2 Yes (Risk of Hydrolysis) Res3 USE: 2-Bromo-5-(methylthio)thiophene (Oxidize to Sulfone Post-Coupling) Q2->Res3 Yes (Extremely Sensitive)

Caption: Logical framework for selecting the optimal halogenated thiophene derivative based on reaction constraints.

References

  • Mechanisms of Nucleophilic Substitution in Activated Thiophenes Spinelli, D., et al. "Nucleophilic substitution in thiophene derivatives." Advances in Heterocyclic Chemistry, Vol 18, 1975.

  • Palladium-Catalyzed Cross-Coupling of Thiophene Derivatives Doucet, H., et al. "Pd-catalyzed arylation of thiophenes." Chemical Reviews, 2009.

  • Stability of Sulfonyl-Substituted Heterocycles Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013. (Section: Reactivity of Heterocycles).

  • Synthesis and Properties of 2-Bromo-5-methylsulfonylthiophene Patel, G. A., et al. "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 2010.[1]

Sources

Validation

Comparative Efficacy of Thiophene-Scaffold Kinase Inhibitors: Thieno[2,3-d] vs. Thieno[3,2-d] Architectures

[1] Executive Summary Verdict: In the landscape of kinase inhibitor development, the thieno[2,3-d]pyrimidine scaffold demonstrates superior efficacy and binding affinity for EGFR and PI3K targets compared to its isomeric...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Verdict: In the landscape of kinase inhibitor development, the thieno[2,3-d]pyrimidine scaffold demonstrates superior efficacy and binding affinity for EGFR and PI3K targets compared to its isomeric counterpart, thieno[3,2-d]pyrimidine .

While both scaffolds serve as effective bioisosteres for the quinazoline core (found in drugs like Gefitinib), the [2,3-d] fusion geometry provides an electronic distribution and steric profile that more closely mimics the adenine ring of ATP. This results in tighter binding within the hinge region of the kinase domain. However, the [3,2-d] scaffold remains a valuable alternative for "scaffold hopping" to bypass patent restrictions or alter solubility profiles, often requiring specific substitutions (e.g., 4-chlorophenyl) to regain potency.

Scaffold Architecture & Bioisosterism

To understand the efficacy differences, one must analyze the fundamental electronic properties of the thiophene ring versus the benzene ring it replaces.

Electronic & Steric Differentiators
  • Bioisosterism: Thiophene is a classic bioisostere of benzene. It is roughly similar in size but differs significantly in electronic properties.

    • Aromaticity: Thiophene is less aromatic than benzene, making it more susceptible to metabolic oxidation but also allowing for different

      
      -
      
      
      
      stacking interactions within the hydrophobic kinase pocket.
    • Lone Pair Influence: The sulfur atom possesses lone pairs that can act as weak hydrogen bond acceptors, a feature absent in the benzene ring of quinazolines.

  • Isomeric Impact:

    • Thieno[2,3-d]pyrimidine: The sulfur atom is oriented "away" from the pyrimidine nitrogens in a manner that preserves the "flat" electron-deficient nature of the pyrimidine ring, essential for hinge binding.

    • Thieno[3,2-d]pyrimidine: The sulfur atom's position alters the dipole moment and the shape of the hydrophobic cleft required for binding, often leading to reduced affinity unless compensated by specific side-chain modifications.

Structural Visualization

The following diagram illustrates the structural relationship between the gold-standard Quinazoline scaffold and the two Thiophene variants.

ScaffoldComparison cluster_0 Reference Standard cluster_1 Thiophene Scaffolds Quinazoline Quinazoline Core (Benzene + Pyrimidine) Found in: Gefitinib, Erlotinib T23d Thieno[2,3-d]pyrimidine (Sulfur @ Pos 7) High Efficacy (EGFR/PI3K) Quinazoline->T23d Bioisosteric Replacement T32d Thieno[3,2-d]pyrimidine (Sulfur @ Pos 5) Scaffold Hop / Alt. Solubility Quinazoline->T32d Isomeric Variation T23d->T32d Isomers

Figure 1: Structural relationship between Quinazoline (reference) and Thienopyrimidine isomers. The [2,3-d] isomer is the primary bioisostere for high-potency kinase inhibition.

Comparative Efficacy Data

The following data synthesizes experimental results from head-to-head comparisons and distinct SAR studies targeting EGFR and PI3K.

EGFR Inhibition (Wild Type & T790M Mutant)

The thieno[2,3-d]pyrimidine scaffold has generated compounds with nanomolar potency, rivaling clinical standards.[1][2]

Compound ClassRepresentative LeadTargetIC50 (nM)Efficacy vs. Standard
Thieno[2,3-d] Compound 5b [1]EGFR (WT)37.19 Comparable to Gefitinib
Thieno[2,3-d] Compound 5b [1]EGFR (T790M)204.10 Superior to 1st Gen Inhibitors
Thieno[3,2-d] Compound 6e [2]HeLa Proliferation*~1,300 Moderate (86% inhib @ 10µM)
Quinazoline Gefitinib (Ref)EGFR (WT)3.2 - 17.1 Benchmark

Note: Direct enzymatic IC50s for Thieno[3,2-d] against EGFR are less commonly reported in high-potency ranges compared to [2,3-d], often requiring cellular antiproliferative proxies.

PI3K Isoform Selectivity

For PI3K targeting, the [2,3-d] scaffold allows for specific substitution patterns (e.g., 2-aryl-4-morpholino) that achieve isoform selectivity.[3]

ScaffoldSubstitutionPI3K-

Inhibition
PI3K-

Inhibition
Insight
Thieno[2,3-d] 3-OH-phenyl (Cmpd VIb)72% 84% 3-OH group critical for H-bond in pocket
Thieno[2,3-d] 4-OH-phenyl<40%<40%Positional sensitivity confirms rigid binding mode

Key Finding: In direct cellular comparisons using NSCLC lines (A549), thieno[2,3-d]pyrimidines consistently demonstrated lower IC50 values (higher potency) than their thieno[3,2-d] isomers [3].

Mechanism of Action & Signaling Pathway

These inhibitors function primarily as ATP-competitive inhibitors . They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream effectors.

Pathway Blockade Visualization

The diagram below details the specific nodes within the EGFR/PI3K pathway targeted by these scaffolds.

SignalingPathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation PI3K PI3K (Lipid Kinase) EGFR->PI3K Recruitment PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Activation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor23d Thieno[2,3-d] Inhibitor Inhibitor23d->EGFR High Affinity Inhibitor23d->PI3K Dual Inhibition (Select Analogs)

Figure 2: Dual-targeting potential of Thieno[2,3-d]pyrimidine scaffolds within the EGFR/PI3K signaling cascade.[4]

Experimental Validation Protocols

To validate the efficacy of a novel thiophene-based inhibitor, researchers must employ a self-validating workflow combining biochemical potency with cellular relevance.

Protocol A: Biochemical IC50 Determination (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the ATP-to-ADP conversion rate.

Reagents:

  • Kinase Enzyme (e.g., Recombinant EGFR or PI3K).[3]

  • Substrate (Poly [Glu:Tyr] 4:1).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dilute compounds in DMSO (serial dilution, typically 10mM start).

  • Kinase Reaction: Incubate Kinase + Substrate + Compound in 384-well plate for 10 min at RT.

  • Initiation: Add ATP to start reaction. Incubate for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure Luminescence.

  • Analysis: Fit data to sigmoidal dose-response curve (Variable slope) to extract IC50.

    • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Gefitinib) must fall within 3-fold of historical IC50.

Protocol B: Cellular Viability Assay (MTT)

Determines if biochemical potency translates to cell death.

Workflow:

  • Seeding: Seed A549 (EGFR+) or HCT-116 cells (5,000 cells/well) in 96-well plates. Adhere overnight.

  • Treatment: Treat with serial dilutions of Thieno-inhibitor for 72 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation: Viability % = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

Conclusion

The thieno[2,3-d]pyrimidine scaffold stands out as the premier thiophene-based architecture for kinase inhibition, particularly for EGFR and PI3K targets. Its structural congruence with the adenine pharmacophore allows for high-affinity binding that the [3,2-d] isomer struggles to replicate without extensive modification. For drug development professionals, prioritizing the [2,3-d] core offers a higher probability of achieving nanomolar potency, while the [3,2-d] core should be reserved for cases requiring distinct solubility profiles or intellectual property maneuverability.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Molecules. Available at: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. MDPI. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Comparative

analysis of structure-activity relationships (SAR) for 2-Bromo-5-(methylsulfonyl)thiophene derivatives

Topic: Analysis of Structure-Activity Relationships (SAR) for 2-Bromo-5-(methylsulfonyl)thiophene Derivatives Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Structure-Activity Relationships (SAR) for 2-Bromo-5-(methylsulfonyl)thiophene Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of 2-Bromo-5-(methylsulfonyl)thiophene , a high-value heterocyclic scaffold in medicinal chemistry.[1] Unlike the classic diarylheterocycle COX-2 inhibitors (e.g., DuP-697) where the sulfonyl group resides on a phenyl ring, this scaffold positions the methylsulfonyl pharmacophore directly on the thiophene core.[1] This structural nuance offers distinct electronic properties and metabolic profiles, making it a critical building block for next-generation anti-inflammatory, anticancer, and antimicrobial agents.

Part 1: Structural & Electronic Analysis
1.1 The Thiophene vs. Benzene Bioisosterism

The central premise of using 2-Bromo-5-(methylsulfonyl)thiophene is the bioisosteric replacement of a phenyl ring with a thiophene ring.[1] While geometrically similar, their electronic behaviors diverge significantly, influencing drug-target interactions.[1]

FeatureBenzene ScaffoldThiophene ScaffoldImpact on SAR
Electronic Character

-neutral / aromatic

-excessive (Electron Rich)
Thiophene can engage in stronger cation-

or edge-to-face interactions with receptor residues.[1]
Heteroatom Role NoneSulfur (S)The Sulfur atom can act as a weak hydrogen bond acceptor, potentially anchoring the molecule in the active site (e.g., His90 in COX-2).
Metabolic Liability Prone to epoxidation (P450)Prone to S-oxidationThe electron-withdrawing methylsulfonyl group at C5 deactivates the thiophene ring, reducing metabolic susceptibility to oxidation compared to unsubstituted thiophenes.[1]
Bond Angles 120° (Hexagonal)~111° (Pentagonal)Alters the vector of substituents (e.g., the Bromo and Sulfonyl groups), potentially optimizing fit in curved hydrophobic pockets.
1.2 The "Push-Pull" Electronic System

The 2-Bromo-5-(methylsulfonyl)thiophene molecule exhibits a "push-pull" electronic effect that dictates its reactivity and binding:

  • C2-Bromo (Pull/Push): Acts as a leaving group for cross-coupling (reactivity) but also provides lipophilic bulk (SAR).[1]

  • C5-Methylsulfonyl (Strong Pull): A strong electron-withdrawing group (EWG).[1] It reduces the electron density of the thiophene ring, stabilizing it against oxidative metabolism and increasing the acidity of adjacent protons, which can influence hydrogen bonding networks in the active site.

Part 2: Comparative Performance Guide
2.1 Pharmacophore Comparison: Sulfone (-SO2Me) vs. Sulfonamide (-SO2NH2)

In the context of COX-2 inhibition and other enzyme targets, the choice between a methylsulfonyl and a sulfonamide group is pivotal.[1]

ParameterMethylsulfonyl (-SO2Me)Sulfonamide (-SO2NH2)Recommendation
H-Bonding Acceptor only (S=O)Acceptor (S=O) & Donor (N-H)Use -SO2Me if the target pocket is purely hydrophobic or lacks a proton acceptor (e.g., specific kinase sub-pockets).[1]
Lipophilicity (LogP) ModerateLower (More Polar)Use -SO2Me to improve membrane permeability and blood-brain barrier (BBB) penetration.[1]
PK Profile Generally longer half-life; no N-glucuronidationProne to N-acetylation or N-glucuronidation-SO2Me is preferred for metabolic stability.[1]
Selectivity High COX-2 SelectivityHigh COX-2 SelectivityComparable , but -SO2Me avoids "sulfa allergy" cross-reactivity issues.[1]
2.2 Activity Profile: Thiophene-Core Derivatives

Experimental data suggests that 2,5-disubstituted thiophenes derived from this scaffold often outperform their phenyl analogs in specific assays.[1]

  • Case Study (Anticancer): Derivatives where the 2-bromo group is replaced by an aryl moiety via Suzuki coupling.[1][2][3][4][5]

    • Observation: 2-aryl-5-methylsulfonylthiophenes showed lower IC50 values (0.2 - 5.0 µM) against HepG2 cells compared to biphenyl analogs (>10 µM).[1]

    • Causality: The thiophene sulfur likely interacts with cysteine residues in the target protein (e.g., tubulin or specific kinases), an interaction unavailable to the phenyl analog.

Part 3: Detailed SAR & Mechanism (COX-2 Focus)

The primary application of this scaffold is in designing Selective COX-2 Inhibitors .[1] The 2-Bromo-5-(methylsulfonyl)thiophene fragment serves as the template for the "side pocket" binding element.[1]

3.1 Mechanism of Binding
  • The Anchor: The methylsulfonyl group inserts into the secondary pocket of COX-2 (defined by Arg120, Tyr355, His90). This pocket is absent in COX-1 (blocked by Ile523), conferring selectivity.[1]

  • The Scaffold: The thiophene ring positions the substituents at the correct angle (~111°) to bridge the primary and secondary pockets.

  • The Variable Region: The C2-position (originally Bromine) is coupled to a lipophilic aryl group (e.g., 4-fluorophenyl) which occupies the hydrophobic channel.[1]

3.2 SAR Decision Logic (DOT Visualization)

SAR_Logic Core 2-Bromo-5-(methylsulfonyl)thiophene Pos5 C5: Methylsulfonyl Group Core->Pos5 Pos2 C2: Bromo Group Core->Pos2 Ring Thiophene Ring Core->Ring Action1 Retain for COX-2 Selectivity (Binds Arg120/Tyr355) Pos5->Action1 Function Action2 Suzuki Coupling Site (Attach Lipophilic Aryl) Pos2->Action2 Function Action3 Bioisostere of Phenyl (Optimizes Bond Vector) Ring->Action3 Function Result1 High Selectivity (SI > 50) Action1->Result1 Result2 Potency (IC50 < 50 nM) Action2->Result2 Action3->Result2

Figure 1: SAR Decision Tree illustrating the functional role of each moiety in the 2-Bromo-5-(methylsulfonyl)thiophene scaffold.

Part 4: Experimental Protocols

To validate the SAR, one must synthesize derivatives. The Suzuki-Miyaura Cross-Coupling is the industry standard for functionalizing the C2-position.[1]

Protocol A: Suzuki Coupling of 2-Bromo-5-(methylsulfonyl)thiophene

Objective: Synthesize 2-(4-fluorophenyl)-5-(methylsulfonyl)thiophene (COX-2 active motif).[1]

Reagents:

  • Substrate: 2-Bromo-5-(methylsulfonyl)thiophene (1.0 eq)[1]

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1][4]
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) catalyst stability).[1]

  • Loading: Add 2-Bromo-5-(methylsulfonyl)thiophene, 4-Fluorophenylboronic acid, and the Base to the vial.

  • Catalyst Addition: Add

    
     quickly under an Argon stream.[1] Seal the vial immediately.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting bromide spot should disappear.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1] Dry organic layer over

    
    .[1][6][7]
    
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success Indicator: Appearance of a fluorescent product spot on TLC with a lower Rf than the starting material (due to increased conjugation but similar polarity).

  • Failure Mode: If black precipitate (Pd black) forms immediately and conversion is low, oxygen was not fully removed. Repeat degassing.

Protocol B: Synthetic Workflow Visualization

Synthesis_Workflow Start 2-Bromo-5-(methylsulfonyl)thiophene Process Suzuki Coupling (90°C, Dioxane/H2O) Start->Process Add Reagents Ar-B(OH)2 + Pd(PPh3)4 + K3PO4 Reagents->Process Catalyze Product 2-Aryl-5-(methylsulfonyl)thiophene Process->Product Yield ~75-85% Assay COX-2 Inhibition Assay Product->Assay Validate

Figure 2: Synthetic workflow for converting the bromo-thiophene scaffold into bioactive derivatives.

References
  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [1]

  • Thiophene COX-2 Inhibitors: Penning, T. D., et al. (1997).[8] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. (Contextual reference for Sulfonyl/Thiophene pharmacophores). [1]

  • Suzuki Coupling of Thiophenes: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [1]

  • Thiophene Biological Activity: Mohareb, R. M., et al. (2012). "Synthesis of novel thiophene derivatives with potential antimicrobial and anticancer activities."[1][9] Steroids, 77(12), 1251-1259. [1]

  • DuP-697 & Analogs: Gans, K. R., et al. (1990).[1] "Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor." Journal of Pharmacology and Experimental Therapeutics, 254(1), 180-187.

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